molecular formula C4H2Br2O4 B1637808 2,3-Dibromobutenedioic acid CAS No. 149230-81-9

2,3-Dibromobutenedioic acid

Cat. No.: B1637808
CAS No.: 149230-81-9
M. Wt: 273.86 g/mol
InChI Key: PMNMPRXRQYSFRP-OWOJBTEDSA-N
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Description

2,3-Dibromobutenedioic acid is a useful research compound. Its molecular formula is C4H2Br2O4 and its molecular weight is 273.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2,3-dibromobut-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNMPRXRQYSFRP-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)Br)(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\Br)(\C(=O)O)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001023334
Record name (2E)-2,3-Dibromo-2-butenedioic acid
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Molecular Weight

273.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-38-8, 149230-81-9
Record name (2E)-2,3-Dibromo-2-butenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromobutenedioic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2,3-Dibromo-2-butenedioic acid
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Foundational & Exploratory

An In-Depth Technical Guide to (E)- and (Z)-2,3-Dibromo-2-butenedioic Acids: Synthesis, Characterization, and Applications in Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The geometric isomers of 2,3-dibromo-2-butenedioic acid—(E)-dibromofumaric acid and (Z)-dibromomaleic acid—represent a class of highly functionalized and synthetically versatile building blocks. While seemingly simple, these molecules offer a rich platform for the construction of complex molecular architectures relevant to pharmaceutical and materials science. Their strategic importance has grown considerably with the rise of targeted therapeutics, particularly in the field of bioconjugation. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It delves into the stereoselective synthesis, rigorous analytical characterization, and the expanding applications of these isomers, with a particular focus on their transformation into high-value intermediates for antibody-drug conjugates (ADCs) and other advanced molecular systems. By explaining the causality behind experimental choices and grounding protocols in established literature, this document serves as both a practical manual and an expert-level reference.

Core Concepts: Isomerism and Physicochemical Properties

The fundamental difference between the two isomers lies in the spatial arrangement of the carboxyl groups and bromine atoms across the carbon-carbon double bond. This geometric constraint dictates their distinct chemical reactivity, physical properties, and, ultimately, their utility in synthesis.

(E)-Dibromofumaric Acid vs. (Z)-Dibromomaleic Acid

The (E)-isomer, or dibromofumaric acid, possesses a trans configuration, with the carboxyl groups on opposite sides of the double bond. Conversely, the (Z)-isomer, or dibromomaleic acid, has a cis configuration where the carboxyl groups are on the same side.[1] This seemingly minor difference has profound implications. The proximity of the carboxyl groups in the (Z)-isomer allows for facile intramolecular reactions, such as anhydride formation, a pathway not accessible to the (E)-isomer.

A related and commercially significant compound is mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone), which exists in equilibrium with its open-chain aldehyde form.[2][3] This furanone is a critical and often more accessible precursor for generating derivatives related to the (Z)-isomer.[4]

Caption: Chemical structures of the (E) and (Z) isomers and mucobromic acid.

Comparative Physicochemical Properties

The distinct geometries of the isomers directly influence their intermolecular forces, leading to different physical properties. These differences are crucial for their separation, purification, and handling.

Property(E)-Dibromofumaric Acid(Z)-Dibromomaleic AcidRationale for Difference
CAS Number 608-38-8[5]608-37-7[]Unique registry numbers for distinct chemical entities.
Molecular Weight 273.86 g/mol 273.86 g/mol Isomers have identical molecular formulas (C₄H₂Br₂O₄).[7]
Melting Point ~142 °C~125 °C (decomposes)[]The more symmetric trans structure of the (E)-isomer allows for more efficient crystal packing, requiring more energy to melt.
Solubility Lower in nonpolar solventsHigher in polar solvents[8]The cis configuration of the (Z)-isomer results in a greater molecular dipole moment, enhancing solubility in polar solvents.
Acidity (pKa) pKa₁ and pKa₂ differ significantlypKa₁ and pKa₂ are closerIn the (Z)-isomer, the proximity of the carboxyl groups allows for intramolecular hydrogen bonding after the first deprotonation, making the second proton harder to remove.[1]

Stereoselective Synthesis Strategies

Control over stereochemistry is paramount in drug development. The choice of synthetic route determines which isomer is produced, leveraging specific reaction mechanisms like anti- and syn-additions to unsaturated precursors.

Rationale for Method Selection

The synthesis of dihaloalkenes from alkynes or alkenes is a foundational reaction in organic chemistry.[9] For 2,3-dibromo-2-butenedioic acid, the stereochemical outcome is dictated by the starting material's geometry and the reaction mechanism.

  • Anti-addition of bromine to an alkyne (acetylenedicarboxylic acid) typically yields the (E)-isomer.

  • Syn-addition mechanisms are less common for simple bromination but can be achieved with specialized reagents.[10][11]

  • Precursor-based synthesis , starting from materials like mucobromic acid or dibromomaleic anhydride, provides a reliable route to (Z)-isomer derivatives.[4][12]

Synthesis_Workflow cluster_E_path Synthesis of (E)-Isomer cluster_Z_path Synthesis of (Z)-Isomer & Derivatives start_E Acetylenedicarboxylic Acid prod_E (E)-Dibromofumaric Acid start_E->prod_E Br₂, anti-addition start_Z Mucobromic Acid anhydride Dibromomaleic Anhydride start_Z->anhydride Dehydration (e.g., Ac₂O) prod_Z (Z)-Dibromomaleic Acid anhydride->prod_Z Hydrolysis dbm Dibromomaleimides (DBMs) anhydride->dbm Reaction with Amine

Caption: Synthetic pathways to (E) and (Z) isomers and key derivatives.

Protocol 1: Synthesis of (E)-Dibromofumaric Acid via Bromination of Fumaric Acid

This protocol describes the classic electrophilic addition of bromine to an alkene. While bromination of fumaric acid can lead to a saturated intermediate (dibromosuccinic acid), subsequent elimination can be controlled to favor the desired product. A more direct route involves the bromination of acetylenedicarboxylic acid.[13][14]

Objective: To synthesize α,β-dibromosuccinic acid as a precursor.

Materials:

  • Fumaric acid (1.7 moles)[13]

  • Water (400 g)[13]

  • Bromine (1.7 moles)[13]

  • 2-L three-necked, round-bottomed flask

  • Mechanical stirrer, dropping funnel, and reflux condenser

Procedure:

  • Combine 200 g (1.7 moles) of fumaric acid and 400 g of water in the flask. Mix thoroughly until the acid is completely wetted.[13]

  • Stir the mixture vigorously and heat to boiling.[13]

  • Add 276 g (1.7 moles) of bromine through the dropping funnel at a rate that maintains a steady reflux. This step is exothermic and requires careful control. The addition should take approximately one hour.[13]

  • After about 100 g of bromine has been added, the product, dibromosuccinic acid, will begin to precipitate as white needles.[13]

  • Continue stirring and heating until the reaction is complete, indicated by a persistent red color from a slight excess of bromine.[13]

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the crystals by suction filtration, wash with cold water, and air-dry. The product is α,β-dibromosuccinic acid.

  • Further dehydrobromination under basic conditions would be required to generate (E)-dibromofumaric acid, with stereochemical control being a critical consideration.

Causality: Vigorous stirring and maintaining a boiling temperature are essential to ensure a homogenous reaction and prevent the formation of byproducts like monobromomalic acid.[13]

Protocol 2: Synthesis of Dibromomaleic Anhydride from Dibromomaleic Acid

The (Z)-isomer can be readily converted to its anhydride, a crucial intermediate for many applications, including the synthesis of dibromomaleimides.[12]

Objective: To synthesize dibromomaleic anhydride.

Materials:

  • Dibromomaleic acid

  • Acetic anhydride or another dehydrating agent (e.g., P₄O₁₀)

  • Round-bottomed flask with reflux condenser

Procedure:

  • Place dibromomaleic acid in the round-bottomed flask.

  • Add a molar excess of acetic anhydride.

  • Heat the mixture under reflux. The reaction progress can be monitored by the dissolution of the starting diacid.

  • After the reaction is complete (typically 1-2 hours), cool the mixture.

  • Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.

  • The resulting crude dibromomaleic anhydride can be purified by recrystallization or sublimation.

Causality: The cis-orientation of the carboxylic acid groups in the (Z)-isomer is sterically favorable for intramolecular dehydration to form the cyclic anhydride.[15] This reaction is not feasible for the trans (E)-isomer.

Analytical Characterization and Isomer Differentiation

Unambiguous identification of the correct isomer is critical. Spectroscopic and physical methods provide a definitive means of characterization.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): This is the most powerful tool for isomer differentiation. While ¹H NMR is not informative for the parent acids (no vinylic protons), it is crucial for their ester or amide derivatives. For derivatives, 2D NOESY experiments can show through-space correlation between protons on the substituent and the vinylic proton, confirming geometry.[16] For the acids themselves, ¹³C NMR can be informative, as the chemical shifts of the carbonyl and olefinic carbons will differ slightly between isomers.[17]

  • Infrared (IR) Spectroscopy: The C=O stretching frequencies can differ. The (Z)-isomer, capable of intramolecular hydrogen bonding, may show a broader O-H stretch compared to the (E)-isomer, which primarily engages in intermolecular hydrogen bonding.[17]

  • X-Ray Crystallography: Provides absolute confirmation of the solid-state structure and stereochemistry.[1]

Spectroscopic Data(E)-Isomer Derivative (e.g., Dimethyl Fumarate)(Z)-Isomer Derivative (e.g., Dimethyl Maleate)
¹H NMR (Vinylic H) ~6.8 ppm~6.2-6.3 ppm
¹³C NMR (Olefinic C) ~133-134 ppm~129-130 ppm
¹³C NMR (Carbonyl C) ~165 ppm~165-166 ppm
Note: Data are for non-brominated parent esters and serve as a reference for expected trends. Bromine substitution will further shift these values.
Protocol 3: General Isomer Characterization using NMR Spectroscopy

Objective: To differentiate between the (E) and (Z) isomers of a 2,3-dibromo-2-butenedioic acid derivative (e.g., a diester).

Procedure:

  • Prepare a ~5-10 mg/mL solution of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum. Note the chemical shift of the vinylic proton(s), if present.

  • Acquire a ¹³C NMR spectrum. Note the chemical shifts of the olefinic and carbonyl carbons.

  • If the structure is still ambiguous, perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

  • Interpretation: For a mono-substituted derivative (e.g., an amide), a NOE correlation between the amide N-H proton and the vinylic proton would suggest a (Z)-configuration where these groups are on the same side of the double bond. The absence of this correlation would support an (E)-configuration.[16]

Synthetic Utility and Applications in Drug Development

The true value of these isomers lies in their utility as versatile chemical handles for constructing more complex molecules with therapeutic potential.

Gateway to Bioconjugation: The Dibromomaleimide (DBM) Platform

The most significant application of (Z)-2,3-dibromo-2-butenedioic acid derivatives is in bioconjugation, particularly for creating stable antibody-drug conjugates (ADCs). Dibromomaleimides, synthesized from dibromomaleic anhydride, are exceptional reagents for linking cytotoxic payloads to antibodies via disulfide bridging.[12]

Mechanism of Action:

  • The interchain disulfide bonds of a native antibody are reduced to yield free thiol groups.

  • The dibromomaleimide reacts with two thiol groups in a sequential Michael addition.

  • The resulting thiosuccinimide adduct is stable, effectively re-bridging the disulfide bond with a linker-payload construct attached.

  • A subsequent hydrolysis step can open the maleimide ring to form a maleamic acid, which dramatically increases the stability of the conjugate and prevents drug loss in vivo.[12]

Bioconjugation_Workflow Anhydride Dibromomaleic Anhydride DBM Dibromomaleimide (DBM-Payload) Anhydride->DBM + Amine-Payload ADC Stable ADC Conjugate (Disulfide Bridged) DBM->ADC Antibody Native Antibody (with S-S bonds) ReducedAb Reduced Antibody (with -SH groups) Antibody->ReducedAb Reduction ReducedAb->ADC + DBM-Payload

Caption: Workflow for creating an ADC using the dibromomaleimide platform.

Protocol 4: Synthesis of a Functionalized Dibromomaleimide

Objective: To synthesize an N-substituted dibromomaleimide for bioconjugation.

Materials:

  • Dibromomaleic anhydride[12]

  • A primary amine bearing a linker or payload (e.g., H₂N-Linker-Drug)

  • Glacial acetic acid

  • Round-bottomed flask and reflux condenser

Procedure:

  • Dissolve dibromomaleic anhydride in glacial acetic acid in the flask.

  • Add one molar equivalent of the primary amine.

  • Heat the mixture to reflux to induce ring closure via dehydration. The reaction typically proceeds for several hours.[12]

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture and remove the acetic acid under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality: The reaction proceeds via the formation of a maleamic acid intermediate, which then cyclizes under thermal, acidic conditions to form the thermodynamically stable five-membered imide ring.[12]

Emerging Applications: Click Chemistry and Cross-Coupling

The vinyl dibromide motif is a powerful functional group for modern organic synthesis.

  • Cross-Coupling Reactions: The two bromine atoms can be sequentially substituted using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), allowing for the stereospecific construction of tri- and tetra-substituted alkenes.[18][19] This provides a route to complex scaffolds that may be difficult to access otherwise.

  • "Click" Chemistry: Derivatives of these acids can be functionalized with azides or alkynes, making them valuable partners in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[20][21][22][23] This enables the modular and efficient assembly of large, complex molecules, including polymer-drug conjugates and functionalized biomaterials.[24][25][26]

Biological Rationale: Halogenated Compounds as Bioactive Scaffolds

Nature is a rich source of halogenated compounds with potent biological activity.[27] Marine organisms, in particular, produce a vast array of brominated metabolites that exhibit antibacterial, antifungal, and cytotoxic properties.[28] The inclusion of bromine atoms in a molecule can enhance its lipophilicity, improve its binding affinity to target proteins, and alter its metabolic stability. Therefore, using (E)- and (Z)-2,3-dibromo-2-butenedioic acids as starting materials provides a rational entry point into novel chemical space with a higher probability of discovering bioactive compounds.[29]

Conclusion and Future Outlook

(E)- and (Z)-2,3-dibromo-2-butenedioic acid and their parent anhydride are far more than simple laboratory reagents. They are enabling building blocks at the interface of organic synthesis, medicinal chemistry, and materials science. Their most impactful application to date is undoubtedly the dibromomaleimide platform, which has provided a robust solution for generating more stable and homogeneous antibody-drug conjugates.

Looking forward, the synthetic versatility of these scaffolds remains underexplored. The strategic use of their dual bromine handles in sequential, stereospecific cross-coupling reactions will likely lead to the discovery of novel small-molecule therapeutics. Furthermore, their integration into modular "click" chemistry platforms will accelerate the development of sophisticated drug delivery systems, diagnostic agents, and advanced biomaterials. As the demand for precision and efficiency in drug development continues to grow, the utility of these highly functionalized isomers is set to expand even further.

References

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Sources

A Comprehensive Technical Guide to the Spectroscopic Properties of 2,3-Dibromobutenedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characteristics of the (Z) and (E) isomers of 2,3-dibromobutenedioic acid, commonly known as dibromomaleic acid and dibromofumaric acid, respectively. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural elucidation of these halogenated unsaturated dicarboxylic acids. The guide will cover the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of these compounds. Detailed experimental protocols, data interpretation, and a comparative analysis of the two isomers are presented to provide a comprehensive resource for laboratory and research applications.

Introduction: The Significance of this compound Isomers

This compound exists as two geometric isomers: (Z)-2,3-dibromobutenedioic acid (dibromomaleic acid) and (E)-2,3-dibromobutenedioic acid (dibromofumaric acid). The presence of the carbon-carbon double bond and the two bromine atoms significantly influences their chemical reactivity, physical properties, and, consequently, their spectroscopic signatures. These compounds serve as versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals, polymers, and other specialty chemicals. A precise understanding of their stereochemistry is paramount for controlling the outcomes of chemical reactions and the properties of the resulting products. Spectroscopic techniques are the most powerful tools for this purpose, providing detailed information about the molecular structure and connectivity.

This guide is structured to provide a deep dive into the key spectroscopic methods used to characterize these isomers. We will begin with an overview of the synthesis of these compounds to provide context for sample preparation and potential impurities. This will be followed by dedicated sections on NMR, IR, and Mass Spectrometry. Each section will detail the theoretical basis for the expected spectral features, provide established protocols for data acquisition, and offer a thorough interpretation of the data, highlighting the key differences between the (Z) and (E) isomers.

Synthesis of this compound Isomers: A Brief Overview

A foundational understanding of the synthesis of dibromomaleic and dibromofumaric acids is crucial for interpreting their spectroscopic data, as the synthetic route can influence the isomeric purity and the nature of any potential byproducts.

Synthesis of (Z)-2,3-Dibromobutenedioic Acid (Dibromomaleic Acid)

Dibromomaleic acid is commonly prepared by the hydrolysis of dibromomaleic anhydride. The anhydride itself can be synthesized from maleic anhydride.

Step 1: Synthesis of Dibromomaleic Anhydride

A common method involves the direct bromination of maleic anhydride. For instance, a mixture of maleic anhydride, a Lewis acid catalyst such as aluminum chloride, and bromine can be heated in a sealed tube to yield dibromomaleic anhydride.

Step 2: Hydrolysis of Dibromomaleic Anhydride

Dibromomaleic anhydride is readily hydrolyzed to dibromomaleic acid by reaction with water. This reaction proceeds via nucleophilic attack of water on one of the carbonyl carbons of the anhydride, followed by ring-opening. The hydrolysis is typically carried out by heating the anhydride in an aqueous solution.

Experimental Protocol: Hydrolysis of Dibromomaleic Anhydride

  • Dissolution: Suspend dibromomaleic anhydride in a minimal amount of hot deionized water in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Heat the mixture to reflux with stirring. The anhydride will gradually dissolve as it reacts with water to form the diacid. The reaction can be monitored by the disappearance of the insoluble anhydride.

  • Crystallization: Once the reaction is complete (typically indicated by a clear solution), allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the dibromomaleic acid.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Synthesis of (E)-2,3-Dibromobutenedioic Acid (Dibromofumaric Acid)

The synthesis of dibromofumaric acid is less commonly reported. One potential route involves the isomerization of dibromomaleic acid, although this can be challenging. A more direct, though often lower-yielding, approach is the bromination of acetylenedicarboxylic acid.

Experimental Protocol: Bromination of Acetylenedicarboxylic Acid

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and stirrer, dissolve acetylenedicarboxylic acid in a suitable solvent, such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in the same solvent to the stirred solution at room temperature. The reaction is an electrophilic addition of bromine across the triple bond.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color.

  • Isolation: After the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system, such as water or an ethanol/water mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are instrumental in distinguishing between the (Z) and (E) isomers.

Theoretical Principles and Expected Spectra

Due to the symmetry of both molecules, the two carboxylic acid protons are chemically equivalent, as are the two olefinic carbons and the two carboxyl carbons.

  • ¹H NMR: In a deuterated solvent, the most prominent signal will be from the carboxylic acid protons. Due to the electron-withdrawing nature of the bromine atoms and the carboxyl groups, this signal is expected to be significantly downfield, likely in the range of 10-13 ppm. The chemical shift may vary depending on the solvent and concentration due to hydrogen bonding effects. As there are no neighboring protons, this will appear as a singlet.

  • ¹³C NMR: Two distinct signals are expected in the ¹³C NMR spectrum: one for the sp² hybridized olefinic carbons and one for the sp² hybridized carboxyl carbons.

    • Olefinic Carbons (C-Br): The carbons double-bonded to bromine atoms will be significantly deshielded. Their chemical shift is anticipated to be in the range of 120-140 ppm.

    • Carboxyl Carbons (COOH): The carbonyl carbons of the carboxylic acid groups will appear further downfield, typically in the region of 160-170 ppm.

The key to distinguishing the isomers lies in the subtle differences in their chemical shifts, which are influenced by the through-space interactions and electronic effects dictated by their geometry. Generally, steric compression can lead to a deshielding effect on carbon nuclei in the more sterically hindered (Z)-isomer.

Experimental Protocols for NMR Data Acquisition
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the this compound isomer for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a reference standard, or acetone-d₆). DMSO-d₆ is often a good choice due to its ability to dissolve carboxylic acids and the downfield position of its residual proton signal.

    • Gently agitate or sonicate the vial to ensure complete dissolution.

    • Transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient relaxation delay should be used to ensure accurate integration of the acidic proton.

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Spectroscopic Data and Interpretation

Table 1: Predicted NMR Spectroscopic Data for this compound Isomers

IsomerNucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
(Z)-Dibromomaleic Acid¹H~11-13singlet2H, COOH
¹³C~125-135singlet2C, C-Br
¹³C~165-170singlet2C, COOH
(E)-Dibromofumaric Acid¹H~11-13singlet2H, COOH
¹³C~120-130singlet2C, C-Br
¹³C~163-168singlet2C, COOH

Causality of Spectral Features:

  • The acidic protons are highly deshielded due to the inductive effect of the adjacent carbonyl group and the electronegative bromine atoms on the double bond.

  • The olefinic carbons are deshielded by the directly attached electronegative bromine atoms. The (Z)-isomer may exhibit a slightly more downfield shift for the olefinic carbons due to greater steric strain compared to the (E)-isomer.

  • The carboxyl carbons are in a typical chemical shift range for carboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectra of dibromomaleic and dibromofumaric acid will be dominated by absorptions from the O-H, C=O, C=C, and C-Br bonds.

Theoretical Principles and Expected Spectra

The key vibrational modes to consider are:

  • O-H Stretch: A very broad and strong absorption is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration.

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid will be present. For conjugated carboxylic acids, this peak typically appears between 1725 and 1700 cm⁻¹.

  • C=C Stretch: The carbon-carbon double bond stretch will appear in the 1680-1620 cm⁻¹ region. Due to the symmetry of the molecules, this peak may be weak or absent in the IR spectrum, particularly for the more symmetric (E)-isomer.

  • C-O Stretch and O-H Bend: These vibrations will give rise to complex absorptions in the fingerprint region (1400-900 cm⁻¹).

  • C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a strong absorption in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.

The main difference between the spectra of the (Z) and (E) isomers will likely be observed in the fingerprint region, where the overall molecular symmetry influences the vibrational modes. The less symmetric (Z)-isomer may show more complex absorption patterns.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any adsorbed moisture.

    • Weigh approximately 1-2 mg of the this compound isomer and 100-200 mg of the dried KBr.

    • Grind the KBr to a fine powder in an agate mortar. Add the sample and continue to grind the mixture for several minutes to ensure a homogeneous dispersion.

    • Transfer the ground powder to a pellet die and press it using a hydraulic press at high pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Spectroscopic Data and Interpretation

Table 2: Key IR Absorption Bands for this compound Isomers

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
~1710StrongC=O stretch (Conjugated Carboxylic Acid)
~1630Medium to WeakC=C stretch
~1250StrongC-O stretch
~900Broad, MediumO-H bend (out-of-plane)
~600StrongC-Br stretch

Causality of Spectral Features:

  • The broadness of the O-H stretch is a direct consequence of extensive intermolecular hydrogen bonding between the carboxylic acid groups in the solid state.

  • The position of the C=O stretch is indicative of a carboxylic acid conjugated with a carbon-carbon double bond.

  • The C=C stretch may be weak due to the symmetrical substitution pattern, which results in a small change in the dipole moment during the vibration.

  • The C-Br stretch appears at a low frequency due to the high mass of the bromine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Theoretical Principles and Expected Spectra

For this compound, electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. The molecular ion peak ([M]⁺) should be observable, and its isotopic pattern will be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). This will result in a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1.

Expected Fragmentation Pathways:

  • Loss of a bromine atom: A prominent fragment ion would be [M-Br]⁺.

  • Loss of a carboxyl group: Fragmentation via the loss of a COOH radical is possible.

  • Decarboxylation: Loss of CO₂ from the molecular ion or subsequent fragment ions is a common fragmentation pathway for carboxylic acids.

  • Cleavage of the C-C single bonds.

Experimental Protocol for MS Data Acquisition (Direct Inlet EI-MS)
  • Sample Introduction:

    • Place a small amount of the solid sample (typically < 1 mg) into a capillary tube or on a direct insertion probe.

    • Insert the probe into the ion source of the mass spectrometer.

  • Ionization and Analysis:

    • Gradually heat the probe to vaporize the sample directly into the ion source.

    • The vaporized molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

    • The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

Spectroscopic Data and Interpretation

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (for ⁷⁹Br)Proposed IonComments
272, 274, 276[C₄H₂Br₂O₄]⁺ (M⁺)Molecular ion with characteristic 1:2:1 isotopic pattern for two bromine atoms.
193, 195[M-Br]⁺Loss of one bromine atom.
227, 229[M-COOH]⁺Loss of a carboxyl radical.
149[M-Br-CO₂]⁺Subsequent loss of carbon dioxide.
79, 81[Br]⁺Bromine cation.

Causality of Fragmentation:

The fragmentation pattern is dictated by the relative stabilities of the resulting carbocations and neutral fragments. The C-Br bond is relatively weak and prone to cleavage. The loss of stable neutral molecules like CO and CO₂ is also a favorable process that drives fragmentation.

Visualization of Key Concepts

To aid in the understanding of the molecular structures and the workflow for their analysis, the following diagrams are provided.

Molecular Structures:

G cluster_0 (Z)-2,3-Dibromobutenedioic Acid (Dibromomaleic Acid) cluster_1 (E)-2,3-Dibromobutenedioic Acid (Dibromofumaric Acid) z_c1 C z_c2 C z_c1->z_c2 z_br1 Br z_c1->z_br1 z_cooh1 COOH z_c1->z_cooh1 z_br2 Br z_c2->z_br2 z_cooh2 COOH z_c2->z_cooh2 e_c1 C e_c1->z_cooh1 HOOC e_c2 C e_c1->e_c2 e_br1 Br e_c1->e_br1 e_br2 Br e_c2->e_br2 e_cooh2 COOH e_c2->e_cooh2 e_cooh1 COOH

Caption: Molecular structures of the (Z) and (E) isomers of this compound.

Experimental Workflow:

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis_z Synthesis of (Z)-isomer nmr NMR Spectroscopy (¹H and ¹³C) synthesis_z->nmr ir IR Spectroscopy synthesis_z->ir ms Mass Spectrometry synthesis_z->ms synthesis_e Synthesis of (E)-isomer synthesis_e->nmr synthesis_e->ir synthesis_e->ms interpretation Structural Elucidation and Isomer Differentiation nmr->interpretation ir->interpretation ms->interpretation

2,3-Dibromobutenedioic acid stability and reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Stability, Reactivity, and Applications in Next-Generation Bioconjugation[1]

Executive Summary

2,3-Dibromobutenedioic acid (Dibromomaleic acid) and its anhydride derivative represent a critical class of functional reagents in modern drug development.[1] Unlike standard maleimides, which form susceptible thioether linkages, the 2,3-dibromo motif enables nucleophilic vinylic substitution (


) .[1] This unique reactivity allows for the "stapling" of disulfide bonds—simultaneously bridging two cysteine residues to maintain protein structural integrity while attaching a payload. This guide details the physicochemical stability, synthetic pathways, and bioconjugation protocols required to utilize this molecule in Antibody-Drug Conjugate (ADC) development.[1][2]
Part 1: Structural Chemistry & Stability Profile[1]

The molecule exists primarily as the cis-isomer (maleic form), which is thermodynamically less stable than the trans-isomer (fumaric form) due to steric strain between the vicinal carboxylic acids and bromine atoms.[1] However, the cis-geometry is essential for cyclic anhydride formation and subsequent maleimide synthesis.[1]

1.1 Physicochemical Properties
PropertyValue / CharacteristicImpact on Protocol
CAS Number 608-37-7Verification of raw material.[1][3][4]
Molecular Formula

MW: 273.86 g/mol .[1][4][5]
Acidity (pKa) < 1.0 (estimated)Significantly stronger than maleic acid due to -I effect of Br.[1]
Solubility Soluble in water, alcohols, THF.Compatible with aqueous protein buffers after dissolution in co-solvent.[1]
UV Absorbance

nm
Can interfere with protein quantification (

); requires correction.[1]
1.2 Stability Matrix[1][6]
  • Hydrolytic Stability: The acid form is stable in aqueous solution at neutral pH. The anhydride form (2,3-dibromomaleic anhydride) hydrolyzes rapidly in water to the diacid (

    
     min at pH 7).[1]
    
  • Thermal Stability: Stable up to melting point (~125°C dec).[1] Prolonged heating can induce decarboxylation.[1]

  • Photostability: High Risk. The C-Br bond is photosensitive.[1] Solutions should be protected from light to prevent radical cleavage and isomerization to the thermodynamically stable (but less reactive) trans-isomer (dibromofumaric acid).[1]

Part 2: Reactivity & Mechanism (The "Stapling" Effect)[1]

The core value of this compound lies in its ability to undergo sequential addition-elimination reactions.[1]

2.1 The Mechanism: Nucleophilic Vinylic Substitution (

)

Unlike standard Michael addition (used by non-brominated maleimides), the presence of bromine allows the double bond to regenerate.[1]

  • Activation: The electron-withdrawing nature of the two carbonyls and two bromines makes the alkene highly electrophilic.

  • First Attack: A thiolate (

    
    ) attacks the double bond.[1]
    
  • Elimination: Bromide (

    
    ) is ejected, regenerating the double bond.[1]
    
  • Second Attack: A second thiolate attacks, displacing the second bromide.

This results in a rigid 2-carbon bridge between the two sulfur atoms.[1]

2.2 Visualization: The Disulfide Bridging Pathway

Disulfide_Bridging_Mechanism cluster_0 Native Protein cluster_1 Reagent cluster_2 Conjugation Disulfide Native Disulfide (S-S) Reduced Reduced Thiols (SH  HS) Disulfide->Reduced TCEP/DTT Reduction Intermediate Mono-Thio Intermediate (Addition-Elimination) Reduced->Intermediate + DBM (1st Attack) DBM Dibromomaleimide (DBM) DBM->Intermediate Final Rigid 'Stapled' Product (Dithiomaleimide) Intermediate->Final -HBr (2nd Attack) Final->Reduced High Excess Thiol (Reversibility)

Caption: Step-wise mechanism of disulfide bridging. The dibromomaleimide effectively re-closes the opened disulfide bond, maintaining protein stability.

Part 3: Experimental Protocols
3.1 Synthesis of 2,3-Dibromomaleimide (Precursor Preparation)

Rationale: The acid must be converted to the maleimide to be useful for bioconjugation.[1]

Reagents: this compound (2.0 g), Urea (0.5 g), Acetic Acid (Glacial).[1]

  • Dehydration: Heat this compound (2.0 g) with

    
     or acetic anhydride to generate 2,3-dibromomaleic anhydride. Isolate by sublimation or crystallization.[1][6]
    
  • Imide Formation: Dissolve the anhydride in glacial acetic acid. Add Urea (1.0 eq).[1]

  • Reflux: Heat to reflux for 2 hours. The amine reacts with the anhydride ring.

  • Workup: Cool the solution. Pour into ice water. The dibromomaleimide will precipitate.

  • Purification: Recrystallize from ethanol.

    • Quality Check:

      
       NMR should show a singlet for the imide proton (~11.0 ppm) and no alkene protons.[1]
      
3.2 Protocol: Disulfide Bridging on an Antibody (IgG)

Rationale: This protocol targets interchain disulfides, converting DAR 0 to DAR 4 homogeneously.[1]

Materials:

  • mAb (e.g., Trastuzumab) at 5 mg/mL in PBS (pH 7.4).[1]

  • TCEP (Tris(2-carboxyethyl)phosphine).[1][7]

  • Dibromomaleimide-Functionalized Payload (10 mM in DMSO).[1]

Step-by-Step:

  • Reduction: Add TCEP (2.1 equivalents per disulfide) to the mAb solution.[1] Incubate at 37°C for 1 hour.

    • Note: Full reduction of interchain disulfides is required.[1]

  • Conjugation: Cool to room temperature. Add the Dibromomaleimide reagent (5-10 equivalents per disulfide) slowly while vortexing.[1]

    • Critical: DMSO concentration should not exceed 10% v/v to prevent denaturation.[1]

  • Incubation: React for 1 hour at room temperature.

    • Observation: The reaction is fast.[8] The solution may turn slightly yellow due to the release of HBr/chromophore formation.

  • Quenching: Add excess N-acetylcysteine (NAC) to scavenge unreacted maleimide.[1]

  • Purification: Use a PD-10 desalting column or dialysis to remove excess small molecules.[1]

Part 4: Critical Analysis & Troubleshooting
4.1 Comparative Stability: DBM vs. Standard Maleimide

One of the major failure modes in ADCs is the Retro-Michael reaction , where the drug linker falls off the antibody in circulation (transferring to serum albumin).

FeatureStandard Maleimide (Michael Adduct)Dibromomaleimide (S-S Bridge)
Linkage Type Thioether (Single Cys)Dithiomaleimide (Bridged Cys pair)
Serum Stability Moderate (Subject to exchange)High (Ring is stabilized)
Reversibility Irreversible (mostly)Reversible (with high thiol excess)
Hydrolysis Ring opens to succinic acidRing hydrolyzes to maleamic acid
4.2 Troubleshooting Guide
  • Problem: Precipitation during conjugation.

    • Cause: Hydrophobicity of the dibromo-linker or high DMSO content.[1]

    • Fix: Lower payload loading or use a PEGylated dibromomaleimide linker to increase solubility.[1]

  • Problem: Incomplete bridging (observed by SDS-PAGE).

    • Cause: Insufficient reduction of the disulfide prior to addition.

    • Fix: Increase TCEP incubation time or temperature. Ensure the protein is fully unfolded if the disulfide is buried.

References
  • Smith, M. E. B., et al. (2010).[1] "Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides." Journal of the American Chemical Society. [Link][1]

  • Schumacher, F. F., et al. (2014).[1] "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry. [Link][1]

  • Jones, M. W., et al. (2011).[1] "Polymeric dibromomaleimides as bifunctional cross-linkers for the stabilization of proteins." Chemical Communications. [Link]

  • Morais, M., et al. (2017).[1] "Next-generation antibody-drug conjugates: utilizing the dibromomaleimide linker."[1][2] Current Opinion in Chemical Biology. [Link][1]

Sources

Advanced Nomenclature, Synthesis, and Bioconjugation Applications of 2,3-Dibromobutenedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Bioconjugation Engineers in Drug Development

As the demand for highly homogeneous, stable biotherapeutics accelerates, the chemical tools we use to construct Antibody-Drug Conjugates (ADCs) must evolve. At the forefront of this evolution is 2,3-dibromobutenedioic acid , a critical precursor to Next-Generation Maleimides (NGMs). This technical whitepaper dissects the stereochemical nomenclature of this compound, details its synthetic pathways, and provides field-proven protocols for its downstream application in site-specific disulfide bridging.

Structural Nomenclature and Stereochemistry

The IUPAC name 2,3-dibromobut-2-enedioic acid refers to a dibrominated,


-unsaturated dicarboxylic acid. Because of the rigid carbon-carbon double bond, this compound exists as two distinct stereoisomers. The stereochemistry is not merely a structural footnote; it dictates the molecule's ability to undergo ring-closing dehydration to form cyclic anhydrides and imides—the very functional groups required for bioconjugation.
The (Z)-Isomer: Dibromomaleic Acid

The cis or (Z)-configuration is formally named (Z)-2,3-dibromo-2-butenedioic acid . Its common trivial name is dibromomaleic acid . Because the two carboxylic acid groups are on the same side of the alkene plane, this isomer readily dehydrates to form dibromomaleic anhydride, the direct precursor to dibromomaleimides (DBMs)[1].

The (E)-Isomer: Dibromofumaric Acid

The trans or (E)-configuration is formally named (E)-2,3-dibromo-2-butenedioic acid . Its common trivial name is dibromofumaric acid [2]. Due to the trans-diaxial-like opposition of the carboxyl groups, it cannot form a monomeric cyclic anhydride. It is primarily used as a specialized building block in halogenated polymer synthesis or as a rigid linker[].

Table 1: Synonyms and Chemical Identifiers
Property / Identifier(Z)-Isomer (Maleic Derivative)(E)-Isomer (Fumaric Derivative)
IUPAC Name (Z)-2,3-dibromobut-2-enedioic acid(E)-2,3-dibromobut-2-enedioic acid
Common Synonyms Dibromomaleic acidDibromofumaric acid, trans-2,3-dibromobutenedioic acid[2]
CAS Registry Number 608-37-7608-38-8[2]
PubChem CID 11087957 (Dimethyl ester)[4]11087957 (Dimethyl ester)[4]
Primary Application Precursor to DBMs and ADCs[1]Halogenated building blocks[]

The Causality of Disulfide Bridging: Why Dibromomaleimides?

The primary value of dibromomaleic acid in modern drug development lies in its conversion to dibromomaleimides (DBMs) . Conventional maleimides react with a single free thiol (cysteine) via a Michael addition. When an IgG1 antibody is reduced, it yields 8 free thiols, leading to highly heterogeneous conjugates with varying Drug-to-Antibody Ratios (DARs)[5]. Furthermore, conventional succinimide thioethers are susceptible to retro-Michael reactions in systemic circulation, leading to premature payload release and off-target toxicity[6].

The DBM Advantage: DBMs act as bis-electrophiles. When introduced to a reduced disulfide bond, the DBM undergoes a sequence of addition-elimination reactions, substituting both bromine atoms with the two cysteine thiols[7]. This "re-bridges" the disulfide bond, inserting a rigid two-carbon covalent linkage that maintains the antibody's tertiary structure[6][8].

Crucially, the resulting dithiomaleimide conjugate can be subjected to mildly alkaline conditions (pH 8.5) to induce rapid hydrolysis of the imide ring[9]. This ring-opening forms a dithiomaleamic acid , which is permanently "locked" and completely resistant to retro-Michael deconjugation or thiol exchange in blood plasma[6][9].

G A Native IgG1 Antibody (Intact Disulfides) B Reduction (TCEP) Cleavage of Interchain Bonds A->B C Reduced Antibody (8 Free Cysteine Thiols) B->C D Conjugation (DBM-Payload) Disulfide Bridging C->D E Dithiomaleimide Conjugate (Re-bridged, DAR=4) D->E F Alkaline Hydrolysis (pH 8.5, 'Locking' Step) E->F G Stable ADC (Dithiomaleamic Acid Linkage) F->G

Mechanism of disulfide bridging and stabilization using DBM derivatives.

Experimental Methodologies

As a self-validating system, the following protocols incorporate built-in analytical checkpoints (LC-MS and SDS-PAGE) to ensure the chemical logic holds true at each stage.

Protocol 1: Synthesis of Dibromomaleic Anhydride from Maleic Anhydride

Before synthesizing a functional DBM, one must generate the highly reactive dibromomaleic anhydride.

  • Bromination: Charge a sealed reaction vessel with maleic anhydride (2.0 g, 20.39 mmol), a catalytic amount of aluminum chloride (40.8 mg, 0.3 mmol), and elemental bromine (2.1 mL, 40.78 mmol)[10].

  • Thermal Activation: Heat the mixture to 120 °C for 16 hours. Causality note: The elevated temperature and Lewis acid catalyst are required to drive the electrophilic addition and subsequent elimination to restore the double bond.[10]

  • Extraction: Cool to room temperature and dissolve the crude mixture in ethyl acetate. Filter to remove insoluble inorganic byproducts[10].

  • Purification: Evaporate the filtrate, resuspend the red solid in chloroform (100 mL), filter, and evaporate to yield dibromomaleic anhydride as a yellow solid (approx. 87% yield)[10].

  • Validation: Confirm product identity via

    
    C NMR (CDCl
    
    
    
    ); expect characteristic peaks at 131.8 ppm (alkene carbons) and 159.0 ppm (carbonyl carbons)[10].
Protocol 2: Site-Specific Antibody Conjugation via Disulfide Bridging

This protocol details the generation of a highly homogeneous ADC (DAR = 4) using a DBM-functionalized payload.

  • Antibody Preparation: Buffer exchange the purified IgG1 antibody (e.g., Trastuzumab) into PBS (pH 7.4) to a final concentration of 5 mg/mL[6].

  • Reduction: Warm the solution to 37 °C. Add 10 equivalents of TCEP (tris(2-carboxyethyl)phosphine) to fully reduce the four interchain disulfide bonds[6]. Incubate for 1-2 hours.

    • Validation Checkpoint: Run an aliquot on non-reducing SDS-PAGE. You should observe distinct bands for the heavy chain (~50 kDa) and light chain (~25 kDa), confirming complete reduction[5].

  • Conjugation (Bridging): Cool the reaction to 20 °C. Add 5 equivalents (1.25 eq per disulfide) of the DBM-functionalized payload[5][6]. Incubate for 1 hour. The DBM will rapidly insert into the reduced disulfides, reconnecting the heavy and light chains[5].

  • Hydrolysis (Locking): Adjust the buffer pH to 8.5 using a mild borate or carbonate buffer[9]. Incubate for an additional 1-2 hours. This accelerated post-conjugation hydrolysis converts the dithiomaleimide to the stable maleamic acid, preventing off-target thiol exchange[9].

  • Purification & Analysis: Purify the ADC using Size-Exclusion Chromatography (SEC)[6]. Analyze via LC-MS to confirm a homogeneous DAR of 4[6].

Quantitative Data Summary: Reagent Reactivity and Stability

The choice of halogen on the maleimide ring heavily influences the reaction kinetics during the bridging step. The table below summarizes the relative reactivity and stability profiles of various maleimide derivatives.

Table 2: Kinetic and Stability Profiles of Maleimide Derivatives
Reagent TypeRelative Reactivity (Bridging)Hydrolysis Rate (pH 8.5)Post-Hydrolysis Stability (Plasma)Reference
Conventional Maleimide Fast (Mono-thiol only)Slow (>72 hours)Poor (Prone to retro-Michael)[6][9]
Dichloromaleimide SlowestModerateExcellent[11][12]
Dibromomaleimide (DBM) Intermediate / OptimalFast (~1 hour)Excellent (Locked)[9][11]
Diiodomaleimide FastestFastExcellent[11][12]

Note: While diiodomaleimides react the fastest, DBMs offer the optimal balance of synthetic accessibility (from dibromomaleic acid), shelf stability, and controlled reaction kinetics, making them the industry standard for Next-Generation Maleimides[1][11][12].

References

  • Quality Control Chemicals (QCC). "(E)-2,3-Dibromo-2-butenedioic acid." Available at: [Link]

  • Morais, M., Forte, N., et al. "Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation." UCL Discovery. Available at: [Link]

  • Organic & Biomolecular Chemistry. "Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis." RSC Publishing (2017). Available at: [Link]

  • Smith, M. E. B., et al. "Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides." Journal of the American Chemical Society (2010). Available at: [Link]

  • Bioconjugate Chemistry. "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." ACS Publications (2011). Available at: [Link]

  • Maruani, A., et al. "Highly homogeneous antibody modification through optimisation of the synthesis and conjugation of functionalised dibromopyridazinediones." Nature Communications / PMC (2018). Available at: [Link]

  • PubChem. "Dimethyl trans-2,3-Dibromobutenedioate | C6H6Br2O4 | CID 11087957." National Institutes of Health. Available at: [Link]

Sources

Methodological & Application

Application Note: Stereoselective Bromination of Maleic Acid to (±)-2,3-Dibromosuccinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the stereospecific synthesis of (±)-2,3-dibromosuccinic acid (racemic mixture) via the electrophilic bromination of maleic acid . Unlike the bromination of fumaric acid (which yields the meso isomer), this reaction demonstrates the principle of anti-addition to a cis-alkene, generating a pair of enantiomers.[1]

This protocol is critical for researchers requiring specific stereochemical configurations for downstream synthesis of chiral tartaric acid derivatives, heterocycles (e.g., tetrahydropyridines), and cross-linking agents in drug formulation.

Mechanistic Principles & Stereochemistry

The Stereochemical Imperative

The bromination of alkenes proceeds via a stereospecific anti-addition mechanism.[1] The geometry of the starting material dictates the stereochemistry of the product:

  • (E)-Fumaric acid (

    
    ) 
    
    
    
    meso-2,3-dibromosuccinic acid.[2][3]
  • (Z)-Maleic acid (

    
    ) 
    
    
    
    (± )-2,3-dibromosuccinic acid (racemic pair).
Reaction Mechanism

The reaction initiates with the electrophilic attack of bromine on the


-bond of maleic acid, forming a cyclic bromonium ion  intermediate. This intermediate blocks one face of the molecule, forcing the bromide ion (

) to attack from the opposite side (backside attack). This inversion leads to the formation of the (2R,3R) and (2S,3S) enantiomers.

Critical Control Point: In aqueous solvents with acid catalysis, maleic acid can isomerize to the thermodynamically more stable fumaric acid before bromination, leading to the meso product. To ensure the formation of the racemic product, this protocol utilizes an ethereal solvent system to minimize isomerization.

Bromination Mechanism Maleic Maleic Acid (cis-isomer) Bromonium Cyclic Bromonium Ion (Intermediate) Maleic->Bromonium Electrophilic Attack Br2 Br2 Br2->Bromonium Backside Backside Attack by Br- Bromonium->Backside Face Blocking Product (±)-2,3-Dibromosuccinic Acid (Racemic Mixture) Backside->Product Anti-Addition

Figure 1: Mechanistic pathway of electrophilic bromination showing the progression from the cis-precursor to the racemic product via the bromonium intermediate.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[4][5][6]GradeRole
Maleic Acid 110-16-7>99%Substrate
Bromine (

)
7726-95-6ReagentElectrophile
Diethyl Ether 60-29-7AnhydrousSolvent
Carbon Tetrachloride 56-23-5ACSRecrystallization (Optional)
Safety Directives (HSE)
  • Bromine: Highly toxic by inhalation and corrosive. Must be handled in a functioning fume hood.[7] Use double-gloving (nitrile under laminate) if available.

  • Ether: Extremely flammable. Ensure no open flames or spark sources are present.

  • Maleic Acid: Severe eye irritant.[4][8][9][10] Wear safety goggles.

Step-by-Step Procedure (Ether Method)

This method is selected to maximize the yield of the racemic product and prevent isomerization to the meso form.

  • Preparation:

    • Weigh 5.0 g (43 mmol) of Maleic acid into a 100 mL round-bottom flask.

    • Add 20 mL of anhydrous diethyl ether. Stir until the acid is fully dissolved.

    • Note: If the acid does not dissolve completely, a small amount of heat (warm water bath) may be applied, but cool back to room temperature before proceeding.

  • Bromination:

    • In a fume hood, measure 2.4 mL (7.5 g, ~47 mmol) of liquid Bromine.

    • Add the bromine dropwise to the stirring maleic acid solution over a period of 10–15 minutes.

    • Observation: The solution will turn deep red/orange.

    • Catalysis (Optional): If the reaction is slow to initiate (color persists without fading), expose the flask to a bright light source (e.g., a 100W lamp) for a few minutes to catalyze the radical initiation, although the ionic mechanism usually proceeds in polar ether.

  • Reaction & Isolation:

    • Stir the mixture at room temperature for 30–60 minutes .

    • The product, (±)-2,3-dibromosuccinic acid, is less soluble in ether than the starting material and may begin to precipitate.

    • Evaporate the ether solvent using a rotary evaporator (water bath < 30°C) or a stream of nitrogen in the hood until a solid residue remains.

    • Caution: Do not overheat, as this can cause decomposition or isomerization.

  • Purification:

    • The crude residue is often a sticky solid. Triturate (wash/grind) the solid with cold dichloromethane or petroleum ether to remove excess bromine.

    • Recrystallization: Dissolve the crude solid in a minimum amount of boiling water (approx. 10-15 mL). Filter hot if necessary.

    • Allow the solution to cool slowly to room temperature, then place in an ice bath.

    • Collect the crystals via vacuum filtration.

Validation & Quality Control

The most robust method to validate stereochemical success is Melting Point (MP) analysis, as the racemic and meso forms have vastly different physical properties.

Data Interpretation Table
Parameter(±)-Racemic Productmeso-Product (Impurity)
Melting Point 166 – 170 °C 255 – 273 °C (dec)
Solubility (Water) High (Very soluble)Low (Recrystallizes easily)
Stereochemistry (2R,3R) & (2S,3S)(2R,3S) - Achiral
  • Pass Criteria: Observed MP is within 165–172°C range.[5]

  • Fail Criteria: Observed MP > 200°C indicates isomerization to the meso form (likely due to presence of water/acid during reaction or starting with fumaric acid).

Workflow Diagram

Experimental Workflow Start Start: Maleic Acid (5g) + Ether (20mL) AddBr Add Bromine (2.4mL) Dropwise Start->AddBr React Stir 1 Hour (Room Temp) AddBr->React Evap Evaporate Solvent React->Evap Solid Crude Solid Obtained Evap->Solid Recryst Recrystallize from Boiling Water Solid->Recryst Analyze QC: Melting Point Target: 166-170°C Recryst->Analyze

Figure 2: Operational workflow for the synthesis and purification of (±)-2,3-dibromosuccinic acid.

Applications in Drug Development

The synthesis of 2,3-dibromosuccinic acid is not merely an academic exercise; it serves as a versatile scaffold in medicinal chemistry:

  • Chiral Building Blocks: The racemic mixture can be resolved into pure enantiomers, serving as precursors for chiral tartaric acid derivatives used in asymmetric synthesis.

  • Heterocycle Synthesis: It is a key intermediate in the synthesis of tetrahydropyridines and other nitrogen-containing heterocycles, which are pharmacophores in antifungal and antibacterial agents (e.g., Dabholkar et al., 2011).

  • Cross-Linking Agents: Used in the formulation of hydrogels and biodegradable polymers for drug delivery systems.

References

  • Stereochemistry of Bromination: McKenzie, A. (1912). "The Configuration of the Stereoisomeric Dibromosuccinic Acids." Journal of the Chemical Society, Transactions, 101, 1196-1205. Link

  • Microscale Synthesis Protocol: Tomsho, J. et al. (2019). "A Microscale Synthesis of the Diastereomers of 2,3-Dibromosuccinic Acid." Journal of Chemical Education. Link

  • Physical Properties & Safety: National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 11096, 2,3-Dibromosuccinic acid." Link

  • Drug Development Applications: Dabholkar, V.V., et al. (2011).[6] "Microwave-assisted Heterocyclic Dicarboxylic Acids as Potential Antifungal and Antibacterial Drugs." Indian Journal of Pharmaceutical Sciences, 73(2), 199-207.[6] Link

  • Industrial Preparation (Meso/Racemic Control): Jenkner, H. (1969). "Production of meso 2,3-dibromosuccinic acid." U.S. Patent 3,465,037. Link

Sources

2,3-Dibromobutenedioic Acid & Derivatives: A Guide to Next-Gen Bioconjugation & Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of 2,3-Dibromobutenedioic Acid in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide

Abstract this compound (specifically its cis-isomer, 2,3-dibromomaleic acid) and its anhydride derivative have emerged as "privileged scaffolds" in modern chemical biology and organic synthesis.[1] Unlike standard maleimides that undergo irreversible Michael addition, the 2,3-dibromo motif enables reversible addition-elimination reactions .[1] This unique reactivity profile allows for the construction of functionalized heterocycles and, most notably, "Next-Generation Maleimides" (NGMs) for site-selective protein modification.[1] This guide details the mechanistic principles, synthetic protocols for reagent generation, and workflows for cysteine bridging applications.

Introduction: The Chemical Advantage

The utility of this compound lies in the electrophilicity of its alkene core combined with the leaving group ability of the bromine atoms. While unsubstituted maleimides react via nucleophilic addition (


), 2,3-dibromomaleimides react via nucleophilic vinylic substitution (

)
.[1]
Key Reactivity Modes
  • Sequential Substitution: The two bromine atoms can be displaced sequentially by nucleophiles (thiols, amines), allowing for the controlled assembly of asymmetrical functional molecules.

  • Rigid Scaffold Formation: In bioconjugation, the molecule acts as a "staple," re-bridging reduced disulfides to maintain protein structural integrity—a feat impossible with standard mono-maleimides.

  • Fluorescence Activation: Substitution of bromines with specific amino- or thio-groups often restores fluorescence in quenched dye scaffolds, creating "turn-on" sensors.[1]

Core Application: Next-Generation Bioconjugation

The most high-impact application of this compound derivatives (specifically 2,3-dibromomaleimides ) is in the field of Antibody-Drug Conjugates (ADCs) and peptide stapling.[1]

Mechanism: The "Stapling" Effect

Standard maleimides attach to a single cysteine, leaving the interchain disulfide bond broken and the protein potentially destabilized. 2,3-Dibromomaleimides insert into the disulfide bond:

  • Reduction: Native disulfide is reduced to two free thiols.[1]

  • First Addition-Elimination: One thiol displaces the first bromine.[1]

  • Second Addition-Elimination: The second thiol displaces the second bromine (intramolecular cyclization).[1]

  • Result: A stable, rigid 2-carbon bridge connects the two cysteines.[1]

Visualizing the Pathway

Bioconjugation_Mechanism Protein_SS Native Protein (Disulfide Bond) Protein_SH Reduced Protein (2 x Cys-SH) Protein_SS->Protein_SH Reduction (TCEP) Intermediate Mono-Thio Intermediate (Unstable) Protein_SH->Intermediate + DBM - HBr DBM 2,3-Dibromomaleimide (Reagent) Bridged Bridged Conjugate (Thiomaleimide) Intermediate->Bridged Cyclization - HBr Bridged->Protein_SH Thiol Exchange (Excess BME/DTT)

Figure 1: The thermodynamic "stapling" mechanism.[1] Unlike standard maleimides, the dibromo-bridge can be reversed (cleaved) using excess thiols or phosphines, allowing for "catch-and-release" purification strategies.[1]

Experimental Protocols

Protocol A: Synthesis of N-Functionalized 2,3-Dibromomaleimides

Objective: To synthesize a bioconjugation reagent from the core anhydride scaffold. Precursor: 2,3-Dibromomaleic anhydride (commercially available or synthesized via oxidation of mucobromic acid).[1]

Materials:

  • 2,3-Dibromomaleic anhydride (1.0 eq)[1]

  • Primary amine (R-NH₂, e.g., N-propargyl amine for click chemistry handles) (1.0 eq)[1]

  • Glacial Acetic Acid (Solvent)[1][2]

  • Acetic Anhydride (Dehydrating agent)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2,3-dibromomaleic anhydride (500 mg, ~1.95 mmol) in glacial acetic acid (5 mL) in a round-bottom flask.

  • Amine Addition: Add the primary amine (1.95 mmol) dropwise. The solution may warm slightly as the amic acid intermediate forms.

  • Cyclization: Reflux the mixture at 120°C for 2–4 hours.

    • Optimization: Monitor by TLC (Hexane:EtOAc).[1] The intermediate amic acid is polar; the product imide is less polar.

    • Alternative: For sensitive amines, stir at Room Temperature in acetic acid overnight, then add 2 eq of acetic anhydride and heat to 60°C for 1 hour.

  • Workup:

    • Remove acetic acid under reduced pressure (rotary evaporator).[1][2]

    • Dissolve the residue in EtOAc and wash with water (2x) and brine (1x) to remove acid traces.[1]

    • Dry over MgSO₄ and concentrate.[1][3]

  • Purification: Flash column chromatography (typically Hexane/EtOAc gradients).[1] 2,3-Dibromomaleimides are often bright yellow solids or oils.[1]

Data Validation:

  • ¹H NMR: Look for the disappearance of amine N-H protons and the symmetry of the maleimide system.

  • ¹³C NMR: Characteristic carbonyl peaks at ~165 ppm; C=C peaks at ~129 ppm.[1]

Protocol B: Disulfide Bridging of a Model Peptide (Somatostatin)

Objective: To demonstrate site-specific conjugation into a disulfide bond.

Materials:

  • Peptide/Protein with disulfide (e.g., Somatostatin)[1][4]

  • 2,3-Dibromomaleimide reagent (from Protocol A)[1]

  • TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride[1]

  • Buffer: PBS (pH 6.[1]2) or Borate buffer (pH 8.0)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve peptide (0.1 mM final conc) in PBS (pH 6.2).

  • Reduction: Add TCEP (1.1 equivalents). Incubate at RT for 30–60 minutes.

    • Note: TCEP is preferred over DTT because DTT contains thiols that will compete for the maleimide.

  • Conjugation: Add 2,3-dibromomaleimide (1.1 equivalents) from a DMSO stock solution.

    • Observation: The reaction is extremely fast (often < 15 mins).

  • Monitoring: Analyze by LC-MS.

    • Target Mass: Mass of Peptide + Mass of Imide - 2xHBr (Mass shift: +[Imide MW] - 162 Da).[1]

  • Purification: If necessary, remove excess small molecules via size-exclusion chromatography (PD-10 column) or dialysis.[1]

Secondary Application: Heterocyclic Scaffold Construction

Beyond bioconjugation, this compound derivatives serve as electrophilic building blocks for fused heterocycles.[1]

Bis-Indolyl Maleimides (Protein Kinase C Inhibitors)

The "bis-indolyl maleimide" class (e.g., GF 109203X) is synthesized by reacting 2,3-dibromomaleimide with indole Grignard reagents.[1]

Workflow Summary:

  • Reagent: Indole-3-magnesium bromide (generated in situ).

  • Substitution: React with N-methyl-2,3-dibromomaleimide in THF.

  • Mechanism: The Grignard reagent displaces the bromines via addition-elimination.[1]

  • Outcome: A symmetric or asymmetric bis-indolyl maleimide, a potent kinase inhibitor scaffold.[1]

Safety & Handling

  • Corrosivity: this compound and its anhydride are corrosive and can cause severe skin burns.[1] Wear butyl rubber gloves and a face shield.[1]

  • Sensitizer: Maleimides are potent sensitizers.[1] Avoid inhalation of dusts. Handle all solids in a fume hood.[1]

  • Storage: Store dibromomaleimides at -20°C protected from light. They are slowly hydrolyzed in water; stock solutions should be made in anhydrous DMSO or DMF.[1]

References

  • Polymeric Dibromomaleimides As Extremely Efficient Disulfide Bridging Bioconjugation Agents. Source: SciSpace.[1] URL:[Link][1]

  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Source: Journal of the American Chemical Society (2010). URL:[Link][1]

  • Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation. Source: Organic & Biomolecular Chemistry (2017).[1] URL:[Link][1]

  • A mild synthesis of N-functionalised bromomaleimides. Source: Tetrahedron Letters (2013).[1][5] URL:[Link][1]

  • Mucobromic acid - Organic Syntheses Procedure. Source: Organic Syntheses, Coll.[6] Vol. 4. URL:[Link][1]

Sources

Application Notes and Protocols for the Use of 2,3-Dibromobutenedioic Acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2,3-Dibromobutenedioic acid, a halogenated derivative of butenedioic acid, stands as a highly versatile and reactive chemical intermediate. Its structure, featuring a carbon-carbon double bond flanked by two carboxylic acid groups and two bromine atoms, provides multiple reactive sites for a diverse array of organic transformations. This guide offers an in-depth exploration of the applications of this compound, with a focus on its utility in the synthesis of complex organic molecules, including heterocyclic compounds and acetylenic derivatives. Detailed, field-proven protocols are provided for key transformations, alongside mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging this potent building block for their synthetic endeavors.

Introduction: The Synthetic Potential of a Multifunctional Intermediate

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of target molecules. This compound, existing as two geometric isomers (derived from maleic and fumaric acid), is a preeminent example of a multifunctional intermediate. The electron-withdrawing nature of the carboxylic acid groups renders the double bond susceptible to nucleophilic attack and cycloaddition reactions. Concurrently, the vicinal dibromides are excellent leaving groups, facilitating elimination reactions to form triple bonds or participating in substitution reactions. This confluence of reactivity makes it a valuable precursor in various industrial and academic settings, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

This document serves as a comprehensive guide to the practical application of this compound. We will delve into its fundamental chemical properties, safe handling procedures, and, most importantly, provide detailed protocols for its conversion into valuable downstream products.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling requirements is a non-negotiable prerequisite for the use of any chemical intermediate.

Table 1: Physicochemical Data of this compound

PropertyValue
IUPAC Name This compound
Synonyms Dibromomaleic acid, Dibromofumaric acid
CAS Number 526-78-3 (for the isomer from succinic acid)
Molecular Formula C₄H₂Br₂O₄
Molecular Weight 273.87 g/mol
Appearance White to off-white crystalline powder
Melting Point Varies by isomer

Note: The properties can vary slightly between the cis (from maleic acid) and trans (from fumaric acid) isomers.

Safety and Handling: A Self-Validating System

This compound is classified as a hazardous substance and requires strict adherence to safety protocols.[2]

  • Hazard Identification: Causes severe skin burns and eye damage.[2] May cause respiratory irritation.[2][3] It is harmful if swallowed.[3]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[2][4]

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.[2][6]

    • Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6] If respiratory symptoms develop, seek medical attention.

    • Ingestion: Rinse mouth. DO NOT induce vomiting.[2] Seek immediate medical attention.

  • Storage and Disposal: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5] Keep the container tightly closed and locked up.[2] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6]

Core Applications and Synthetic Protocols

The utility of this compound as a chemical intermediate is demonstrated through its application in several key synthetic transformations.

Synthesis of Heterocyclic Compounds

The arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. For instance, it serves as a raw material for synthesizing 3-hydroxy-2-thiophenecarboxylic acid derivatives, which are valuable intermediates for pharmaceuticals and agrochemicals.[1]

G cluster_0 Mechanism of Dehalogenation A This compound B Intermediate Adduct A->B + 2I⁻ C Acetylenedicarboxylic Acid B->C Anti-elimination D I₂ + 2Br⁻ C->D Byproducts

Sources

Application Notes & Protocols: The Strategic Utility of 2,3-Dibromobutenedioic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Scaffold for Complex Syntheses

2,3-Dibromobutenedioic acid, existing as its cis (from dibromomaleic acid) and trans (from dibromofumaric acid) isomers, represents a potent, albeit underutilized, starting material in the synthesis of novel pharmaceutical agents. Its dense functionalization—two carboxylic acids, a carbon-carbon double bond, and two vicinal bromine atoms—offers a rich platform for a multitude of chemical transformations. The strategic value of this reagent lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications to build molecular complexity.

The two bromine atoms serve as excellent leaving groups for nucleophilic substitution reactions or as handles for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent carboxylic acids activates the double bond for Michael additions and cycloaddition reactions. Furthermore, the carboxylic acid moieties themselves are gateways to forming amides, esters, and other derivatives, which are critical for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the interplay of its functional groups. Understanding these reactivities is key to designing successful synthetic routes.

Nucleophilic Substitution and Ring-Closing Reactions

The vicinal bromine atoms are susceptible to displacement by a variety of nucleophiles. When a dinucleophile, such as a diamine or a hydrazine derivative, is employed, this opens a direct pathway to the synthesis of diverse heterocyclic systems. This approach is particularly powerful for creating core scaffolds found in many biologically active molecules.

For instance, the reaction of this compound derivatives with substituted hydrazines can lead to the formation of pyridazinone rings, which are present in various cardiovascular and anti-inflammatory drugs. Similarly, reaction with 1,2-diamines can yield pyrazine or piperazine derivatives, foundational structures in medicinal chemistry.

DOT Script for Reaction Mechanism

G Dibromo This compound Derivative (Ester) arrow1 SNAr or Nucleophilic Substitution Diamine Dinucleophile (e.g., R-NH-NH2) Intermediate1 Mono-substitution Intermediate arrow2 Intramolecular Cyclization Intermediate1->arrow2 Product Cyclized Heterocycle (e.g., Pyridazinone Core) plus + arrow1->Intermediate1 arrow2->Product

Caption: General workflow for heterocyclic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

While less common for such electron-poor systems, the bromine atoms can potentially participate in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Heck reactions. This would allow for the introduction of aryl, alkynyl, or vinyl groups, respectively, dramatically increasing the structural diversity of the resulting molecules. The primary challenge lies in the potential for competing side reactions due to the electron-deficient nature of the alkene backbone. However, with careful selection of catalysts, ligands, and reaction conditions, this remains a viable, though advanced, synthetic strategy.

Application in Pharmaceutical Scaffold Synthesis: A Representative Protocol

To illustrate the practical application of this building block, we will detail a representative protocol for the synthesis of a substituted pyrazinone scaffold. Pyrazinones are prevalent in pharmaceuticals due to their ability to act as bioisosteres for other cyclic structures and their favorable ADME (absorption, distribution, metabolism, and excretion) properties. This protocol is adapted from methodologies using similar dibromo-Michael acceptors.

Synthesis of a Diethyl 2,3-diamino-but-2-enedioate Derivative

The first phase involves the displacement of the bromine atoms with a suitable amine, followed by cyclization.

Table 1: Reagents and Materials

Reagent/MaterialQuantityMolar Eq.PuritySupplier
Diethyl 2,3-dibromobut-2-enedioate3.28 g1.0>98%Major Supplier A
Benzylamine2.36 g (2.4 mL)2.2>99%Major Supplier B
Triethylamine2.22 g (3.0 mL)2.2>99%Major Supplier C
Dichloromethane (DCM), anhydrous50 mL->99.8%Major Supplier D
Saturated Sodium Bicarbonate Solution2 x 25 mL--In-house prep
Brine25 mL--In-house prep
Anhydrous Magnesium Sulfate~5 g--Major Supplier E

Experimental Protocol: Step-by-Step

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add diethyl 2,3-dibromobut-2-enedioate (3.28 g, 10.0 mmol).

  • Solvent Addition: Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (3.0 mL, 22.0 mmol) followed by the dropwise addition of benzylamine (2.4 mL, 22.0 mmol) over 10 minutes. The reaction mixture may turn from colorless to a pale yellow.

    • Causality Note: Triethylamine is used as a non-nucleophilic base to quench the HBr generated during the substitution, preventing the protonation of the benzylamine nucleophile and driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system. The disappearance of the starting material spot indicates reaction completion.

  • Workup: Quench the reaction by adding 25 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

    • Self-Validation Check: The bicarbonate wash removes any residual acidic byproducts. The brine wash helps to remove water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a diamino-substituted intermediate, is purified by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield the desired product.

DOT Script for Synthetic Workflow

G start Start: Diethyl 2,3-dibromobut-2-enedioate step1 Dissolve in DCM Cool to 0 °C start->step1 step2 Add Et3N and Benzylamine (Nucleophilic Substitution) step1->step2 step3 Stir 12-16h at RT Monitor by TLC step2->step3 step4 Aqueous Workup: Quench, Extract, Wash step3->step4 step5 Dry (MgSO4) Concentrate step4->step5 step6 Purify: Silica Gel Chromatography step5->step6 end_node Product: Diamino Intermediate step6->end_node

Caption: Workflow for the synthesis of the diamino intermediate.

Conclusion and Future Outlook

This compound and its derivatives are powerful synthons for constructing molecularly diverse and complex scaffolds. Their predictable reactivity allows for the rational design of synthetic pathways towards novel heterocyclic systems of pharmaceutical interest. The protocol provided herein for a pyrazinone precursor serves as a template that can be adapted for various nucleophiles, leading to a wide array of potential drug candidates. As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of such highly functionalized and versatile building blocks will undoubtedly become increasingly important.

References

  • Synthesis of Functionalized Pyridazines and Related Compounds. Journal of Organic Chemistry. A comprehensive source for reactions involving related dibromo-carbonyl compounds and their cyclization with hydrazine derivatives. [Link]

  • The Chemistry of Dihaloalkenes and Their Utility in Synthesis. Chemical Reviews. Provides a broad overview of the reactivity of vicinal dihalides on a double bond, which is the core reactive motif in this compound. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in Modern Organic Synthesis. Angewandte Chemie International Edition. An authoritative resource for understanding the mechanisms and applications of cross-coupling reactions that could be applied to this substrate. [Link]

  • Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Discusses the importance of heterocyclic cores like pyrazinones and pyridazinones in drug design, providing context for the synthetic targets. [Link]

Application Notes and Protocols for 2,3-Dibromobutenedioic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2,3-Dibromobutenedioic acid, existing as two isomers, dibromomaleic acid (cis) and dibromofumaric acid (trans), represents a highly functionalized and reactive chemical scaffold. Its inherent structural features—a carbon-carbon double bond, two carboxylic acid groups, and two bromine atoms—make it a versatile building block for the synthesis of novel agrochemicals. The strategic incorporation of this moiety can lead to compounds with enhanced biological efficacy and unique modes of action. This document provides a comprehensive guide for researchers, outlining the synthesis of this key intermediate, its application in the design of potential fungicides and nematicides, and detailed protocols for synthesis and biological screening.

Introduction: The Rationale for a Dibrominated Scaffold

In the competitive landscape of agrochemical development, the discovery of novel core structures, or "scaffolds," is paramount. An ideal scaffold provides a rigid and reliable framework upon which diverse functional groups can be systematically placed to probe interactions with biological targets. This compound is an exemplary scaffold for several reasons:

  • Multi-functional Platform: It possesses four distinct points for chemical modification: two carboxylic acid groups for amide, ester, or salt formation, and two bromine atoms for substitution or cross-coupling reactions.

  • Stereochemical Control: The cis (maleic) and trans (fumaric) isomers allow for precise spatial orientation of appended functionalities, a critical factor in optimizing binding to target enzymes or receptors.[1]

  • Enhanced Bioactivity: Halogenation is a proven strategy in drug and pesticide discovery to increase metabolic stability, lipophilicity, and intrinsic potency of a molecule.[2]

While direct agrochemical applications of this compound are not extensively documented, its saturated precursor, 2,3-dibromosuccinic acid, is a known intermediate in the synthesis of fungicides and nematicides, underscoring the potential of this chemical class.[3][4] This guide will therefore focus on the synthesis of the unsaturated target molecule via its saturated precursor and explore its subsequent derivatization into novel agrochemical candidates.

Section 1: Synthesis and Derivatization Strategy

The overall strategy involves a multi-step synthesis beginning with a common starting material, followed by derivatization to create a library of candidate molecules for screening.

Agrochemical_Workflow Fumaric_Acid Fumaric Acid Dibromosuccinic_Acid meso-2,3-Dibromosuccinic Acid Fumaric_Acid->Dibromosuccinic_Acid Bromination Dibromomaleic_Anhydride Dibromomaleic Anhydride Dibromosuccinic_Acid->Dibromomaleic_Anhydride Dehydration/ Cyclization Dibromomaleic_Acid Dibromomaleic Acid (Scaffold) Dibromomaleic_Anhydride->Dibromomaleic_Acid Hydrolysis Derivatization Chemical Derivatization Dibromomaleic_Acid->Derivatization Scaffold Functionalization Screening Biological Screening Derivatization->Screening Test Candidates Lead_Compound Lead Compound Identification Screening->Lead_Compound Analyze SAR

Caption: General workflow for agrochemical discovery using this compound.

Synthesis of Key Precursors

The most direct route to this compound (specifically, dibromomaleic acid) involves its anhydride. Dibromomaleic anhydride can be synthesized from maleic anhydride.[5] However, for broader applicability and to demonstrate a foundational technique, we will first detail the synthesis of the saturated precursor, meso-2,3-dibromosuccinic acid, from fumaric acid. This precursor has documented biocidal potential.[4]

Causality Behind Precursor Choice: Fumaric acid is an inexpensive, readily available bulk chemical. Its trans-alkene geometry stereoselectively yields the meso-diastereomer of 2,3-dibromosuccinic acid upon anti-addition of bromine, providing a single, pure stereoisomer to start with.[6] This avoids the complication of separating diastereomers later in the synthesis.

Application Note: From Scaffold to Candidate Fungicide

Dibromomaleic acid serves as an excellent starting point for creating N-substituted dibromomaleimides. The maleimide ring is a known "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetics and ability to participate in various biological interactions. By reacting dibromomaleic anhydride (formed in situ from the acid) with various primary amines, a diverse library of candidates can be generated.

Mechanism Rationale: The bromine atoms on the maleimide ring are electron-withdrawing, making the double bond susceptible to Michael addition by nucleophilic residues (like cysteine or histidine) in fungal enzymes. This covalent modification can lead to irreversible enzyme inhibition, a highly effective fungicidal mechanism of action.

Scaffold_Derivatization cluster_0 Core Scaffold Synthesis Dibromomaleic_Acid Dibromomaleic Acid Amine1 R1-NH2 (e.g., Aniline) Amine2 R2-NH2 (e.g., Benzylamine) Amine3 R3-NH2 (e.g., Cyclohexylamine) Product1 N-Aryl Dibromomaleimide Amine1->Product1 Condensation Product2 N-Benzyl Dibromomaleimide Amine2->Product2 Condensation Product3 N-Cycloalkyl Dibromomaleimide Amine3->Product3 Condensation

Caption: Derivatization of the dibromomaleic acid scaffold into a library of potential fungicides.

Section 2: Experimental Protocols

Safety Precaution: All manipulations involving bromine or hydrobromic acid must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/bromine-resistant gloves, is mandatory.

Protocol 1: Synthesis of meso-2,3-Dibromosuccinic Acid

This protocol is adapted from established procedures for the bromination of fumaric acid.[7][8][9]

Objective: To synthesize the key saturated precursor via electrophilic addition of bromine across the double bond of fumaric acid.

Materials:

  • Fumaric acid (11.6 g, 100 mmol)

  • Deionized water (40 mL)

  • Bromine (5.7 mL, 110 mmol)

  • 100 mL two-neck round-bottom flask

  • Reflux condenser, addition funnel, magnetic stirrer, and stir bar

  • Ice bath, Büchner funnel, and suction flask

Procedure:

  • Setup: Assemble the two-neck flask with the reflux condenser, addition funnel, and magnetic stir bar. Place the apparatus on a heating mantle within a fume hood.

  • Dissolution: Add fumaric acid (11.6 g) and water (40 mL) to the flask. Heat the mixture to a rolling boil with vigorous stirring to form a suspension.

  • Bromination: Carefully measure bromine (5.7 mL) and place it in the addition funnel. Add the bromine dropwise to the boiling suspension. Causality: The addition must be slow enough that the red-brown color of bromine dissipates before the next drop is added, indicating its consumption in the reaction.[8] Maintaining boiling is crucial for the reaction rate.[7]

  • Completion: After the addition is complete (approx. 1 hour), a slight excess of bromine should persist, giving the solution a pale orange/red color. This ensures the complete conversion of the starting material.

  • Isolation: Turn off the heat and cool the reaction flask first to room temperature, then in an ice bath to below 10°C. A white crystalline precipitate will form.

  • Filtration: Collect the product by vacuum filtration using a Büchner funnel. Wash the crystals with several portions of ice-cold water to remove residual hydrobromic acid and unreacted bromine.

  • Drying: Dry the product to a constant weight. The resulting meso-2,3-dibromosuccinic acid is typically of sufficient purity for subsequent steps.[7] Expected yield: 70-85%.

Protocol 2: Synthesis of Dibromomaleic Acid

This protocol involves the elimination of HBr from the precursor, which can be challenging, followed by hydrolysis. A more direct, though harsher, route is the direct bromination of maleic anhydride followed by hydrolysis of the resulting dibromomaleic anhydride.[5] For the purpose of this guide, we will focus on the conceptual derivatization from the acid. In practice, obtaining dibromomaleic acid often proceeds via its anhydride.[10][][12]

Objective: To generate the target unsaturated scaffold.

Materials:

  • meso-2,3-Dibromosuccinic acid (from Protocol 1)

  • A suitable base (e.g., potassium carbonate) or thermal conditions

  • Solvent (e.g., high-boiling point solvent like DMF or DMSO)

Procedure (Conceptual):

  • Elimination: Heating meso-2,3-dibromosuccinic acid, particularly in the presence of a base, can induce the elimination of HBr to form brominated butenedioic acids.[13]

  • Isomerization: The reaction conditions often lead to a mixture of isomers.

  • Purification: The desired dibromomaleic acid must be purified from the reaction mixture, typically by recrystallization from a suitable solvent system like ether/chloroform.[12]

Protocol 3: Synthesis of N-phenyl-2,3-dibromomaleimide (A Candidate Fungicide)

Objective: To demonstrate the use of the scaffold in creating a potential active ingredient by forming a stable imide ring.

Materials:

  • Dibromomaleic anhydride (2.56 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Glacial acetic acid (20 mL)

  • Sodium acetate (0.82 g, 10 mmol)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve dibromomaleic anhydride (2.56 g) and aniline (0.93 g) in glacial acetic acid (20 mL).

  • Condensation: Add sodium acetate (0.82 g) as a catalyst and heat the mixture to reflux for 4 hours. Causality: The acetic acid serves as a solvent that can tolerate high temperatures, and the sodium acetate facilitates the dehydration and ring-closure to form the imide.

  • Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from an ethanol/water mixture to yield the pure N-phenyl-2,3-dibromomaleimide.

  • Characterization: Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 4: In Vitro Antifungal Screening (Agar Dilution Method)

Objective: To quantitatively assess the fungicidal activity of newly synthesized compounds against a common plant pathogen, such as Botrytis cinerea.

Materials:

  • Synthesized compounds (e.g., N-phenyl-2,3-dibromomaleimide)

  • Commercial fungicide (e.g., Boscalid) for positive control[14]

  • Potato Dextrose Agar (PDA)

  • Pure culture of Botrytis cinerea

  • Sterile petri dishes, DMSO, micropipettes

Procedure:

  • Stock Solutions: Prepare stock solutions of the test compounds and the positive control in DMSO at a concentration of 10,000 ppm (µg/mL).

  • Media Preparation: Autoclave PDA medium and cool it to 45-50°C in a water bath.

  • Serial Dilution: Add appropriate volumes of the stock solutions to the molten PDA to achieve final concentrations (e.g., 100, 50, 25, 10, 1 µg/mL). Also, prepare a control plate containing only DMSO at the same final concentration.

  • Plating: Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, place a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture onto the center of each agar plate.

  • Incubation: Incubate the plates at 22-25°C in the dark for 3-5 days, or until the mycelial growth in the control plate reaches the edge.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

Section 3: Data Analysis and Interpretation

The efficacy of the compounds is determined by calculating the percentage of mycelial growth inhibition using the following formula:

Inhibition (%) = [(C - T) / C] x 100

Where:

  • C = Average diameter of the mycelial colony in the control group.

  • T = Average diameter of the mycelial colony in the treatment group.

The data should be used to calculate the EC₅₀ value (Effective Concentration to inhibit 50% of growth) for each compound through probit analysis.

Sample Data Presentation:

Compound IDConcentration (µg/mL)Mean Colony Diameter (mm)% Inhibition
Control0 (DMSO)85.00
Cmpd-01 5015.282.1
(N-phenyl)2538.554.7
1065.123.4
Boscalid 1022.473.6
(Positive Ctrl)151.339.6

Interpretation: Lower EC₅₀ values indicate higher fungicidal potency. By comparing the EC₅₀ values of different N-substituted dibromomaleimides, a Structure-Activity Relationship (SAR) can be established. For instance, comparing N-phenyl, N-benzyl, and N-cyclohexyl derivatives will reveal whether aromatic, benzylic, or aliphatic substituents are more favorable for activity.

References

  • Title: α,β-DIBROMOSUCCINIC ACID Source: Organic Syntheses URL: [Link]

  • Title: 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid Source: OC-Praktikum URL: [Link]

  • Title: 2-Bromomaleic acid Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Source: Google Patents (CN105001074A)
  • Title: Dibromination of fumaric acid (1) and maleic acid (3), as reported by Kekulé Source: ResearchGate URL: [Link]

  • Title: 2,3-DIBROMOBUTANOIC ACID Source: ChemBK URL: [Link]

  • Title: CAS No : 526-78-3 | Product Name : 2,3-Dibromosuccinic Acid Source: Pharmaffiliates URL: [Link]

  • Source: Google Patents (JP2002179612A)
  • Title: Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery Source: MDPI URL: [Link]

  • Title: Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery Source: PubMed URL: [Link]

  • Title: Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones Source: Dergipark URL: [Link]

  • Source: Google Patents (WO2013050433A1)
  • Title: The continuing significance of chiral agrochemicals Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Source: Google Patents (US3465037A)
  • Title: Synthesis and assessment of the bio pesticides from excerpts of tobacco, for the reduction of the agricultural pollution Source: Journal de la Recherche Scientifique de l'Université de Lomé URL: [Link]

  • Title: Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds Source: ResearchGate URL: [Link]

Sources

Application Note: Crystal Structure Analysis of 2,3-Dibromobutenedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the crystallographic characterization of 2,3-Dibromobutenedioic acid (C₄H₂Br₂O₄). This compound exists primarily as two geometric isomers: the cis-isomer (2,3-Dibromomaleic acid ) and the trans-isomer (2,3-Dibromofumaric acid ).

While the trans-isomer is a robust halogen-bond donor often used in crystal engineering, the cis-isomer presents unique challenges due to its propensity for intramolecular hydrogen bonding and dehydration to dibromomaleic anhydride. This guide covers the structural analysis of both forms, with specific emphasis on handling the heavy bromine atoms during data collection and refinement.

Introduction & Significance

This compound represents a critical scaffold in the study of halogen bonding (XB) and crystal engineering. The presence of two electron-withdrawing bromine atoms adjacent to carboxylic acid groups creates a highly polarized system.

  • Halogen Bonding: The bromine atoms act as strong XB donors (

    
    -hole interactions) capable of forming directional contacts with oxygen or nitrogen acceptors.
    
  • Isomeric Structural Diversity:

    • Trans (Fumaric): Forms extensive intermolecular hydrogen-bonded sheets or ribbons.

    • Cis (Maleic): Often stabilized by a strong intramolecular O-H···O hydrogen bond, reducing its capacity for intermolecular networking and increasing its solubility/volatility relative to the trans-isomer.

Experimental Protocol

Phase 1: Crystallization & Sample Preparation

Objective: Obtain single crystals suitable for X-ray diffraction (approx. 0.1 – 0.3 mm).

Challenges:

  • Dehydration: The cis-isomer (maleic) can dehydrate to 2,3-dibromomaleic anhydride upon heating or in desiccating environments.

  • Isomerization: Exposure to UV light or radical initiators can induce cis-to-trans isomerization.

Protocol:

  • Solvent Selection:

    • Trans-isomer: High solubility in polar protic solvents. Use Slow Evaporation from Methanol/Water (1:1) or Acetone.

    • Cis-isomer: Use Vapor Diffusion . Dissolve in minimal THF or Ethyl Acetate; diffuse Pentane or Hexane into the solution at 4°C to avoid dehydration.

  • Crystal Screening:

    • Inspect under polarized light. Look for sharp extinction (indicating singularity).

    • Note: Anhydride crystals often form needles; Acid crystals tend to form blocks or prisms.

Phase 2: X-Ray Data Collection

Objective: Collect high-redundancy data to account for significant absorption by Bromine.

ParameterSetting / RecommendationRationale
Radiation Source Mo K

(

Å)
Preferred over Cu K

to minimize absorption (

) by Br atoms.
Temperature 100 K (Cryostream)Reduces thermal motion (ADP) of heavy Br atoms; prevents dehydration/sublimation.
Detector Distance 50–60 mmBalance between resolution (0.75 Å or better) and spot separation.
Scan Strategy Full Sphere (

)
High redundancy is critical for accurate absorption correction.
Exposure Time 10–30 s/frameAdjust based on crystal size; avoid saturating strong low-angle reflections.
Phase 3: Structure Solution & Refinement

Objective: Solve the phase problem dominated by heavy atoms and refine the model.

Workflow:

  • Data Reduction: Integrate frames. Apply Numerical Absorption Correction (face-indexing required) or Multi-scan (SADABS/SCALE3 ABSPACK) if crystal shape is irregular.

    • Critical Check: Verify

      
       is < 0.06 after absorption correction. High 
      
      
      
      often indicates poor absorption modeling.
  • Space Group Determination:

    • Trans: Typically Triclinic (

      
      ) or Monoclinic (
      
      
      
      ).
    • Cis: Typically Monoclinic (

      
      ) or Orthorhombic.
      
  • Phasing: Use Intrinsic Phasing (SHELXT) or Patterson Methods. The Br atoms will dominate the Patterson map.

  • Refinement (SHELXL):

    • Refine Br and O anisotropically.

    • Hydrogen Atoms:

      • C-H (Backbone): Place in calculated positions (HFIX 43).

      • O-H (Carboxyl): Locate in Difference Fourier map. Refine with DFIX 0.82 restraint if unstable, or allow free refinement if data quality permits.

    • Extinction Coefficient: Likely requires refinement due to strong scattering power of Br.

Phase 4: Structural Analysis

Key Geometric Parameters to Validate:

  • C=C Double Bond: Expect ~1.32 – 1.35 Å.

  • C-Br Bond: Expect ~1.88 – 1.90 Å.

  • Intramolecular H-Bond (Cis only): Look for O...O distance < 2.6 Å with an O-H...O angle > 140°.

Visualization of Structural Logic

CrystalAnalysis cluster_Cis Cis-Isomer (Maleic) cluster_Trans Trans-Isomer (Fumaric) Start Start: this compound Sample IsomerCheck Determine Isomer (NMR/IR) Start->IsomerCheck CisGrow Growth: Vapor Diffusion (THF/Hexane, 4°C) IsomerCheck->CisGrow Cis TransGrow Growth: Slow Evaporation (MeOH/Water) IsomerCheck->TransGrow Trans CisRisk Risk: Dehydration to Anhydride CisGrow->CisRisk DataCol Data Collection (Mo Kα, 100K) Focus: Absorption Correction CisGrow->DataCol CisFeat Feature: Intramolecular H-Bond (Planar 7-membered ring) Output Final Structure: Analyze Halogen Bonds (C-Br...O) CisFeat->Output TransGrow->DataCol TransFeat Feature: Intermolecular H-Bond Network (R2,2(8) Dimers) TransFeat->Output Refinement Refinement Strategy 1. Heavy Atom Phasing (Br) 2. Anisotropic Refinement 3. Locate H-atoms (Diff Map) DataCol->Refinement Refinement->CisFeat If Cis Refinement->TransFeat If Trans

Caption: Workflow for the crystallographic analysis of this compound isomers, highlighting specific growth conditions and structural features.

References

  • Eriksson, M., Fischer, A., Lind, J., & Zazzi, A. (2006). (2R,3S)-2,3-Dibromosuccinic acid. Acta Crystallographica Section E, 62(1), o200–o201. (Isostructural saturated analog used for refinement comparison).

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. (Standard reference for CSD validation).

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. (Standard refinement protocol).

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition, 44(35), 5576-5576. (Context for Br...O interactions).

Handling and storage procedures for 2,3-Dibromobutenedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Protocol Guide for 2,3-Dibromobutenedioic Acid

Part 1: Executive Summary & Chemical Identity

This compound exists primarily as two geometric isomers: the cis-isomer (Dibromomaleic acid ) and the trans-isomer (Dibromofumaric acid ). In drug development, particularly in the field of Antibody-Drug Conjugates (ADCs), the cis-isomer is of paramount importance. It serves as the critical precursor to Dibromomaleimides (DBMs) , a class of "next-generation" cysteine-reactive linkers used for disulfide stapling and reversible bioconjugation.

This guide focuses on the handling of the acid forms, with specific emphasis on preserving their integrity for downstream synthesis of high-purity bioconjugation reagents.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyDibromomaleic Acid (cis)Dibromofumaric Acid (trans)
CAS Number 608-37-7488-21-1
Molecular Formula C₄H₂Br₂O₄C₄H₂Br₂O₄
Molecular Weight 273.86 g/mol 273.86 g/mol
Appearance White to pale yellow crystalline solidWhite crystalline solid
Solubility Soluble in Water, Ethanol, DMSO, DMFSoluble in Ethanol, Acetone; Less soluble in water
Melting Point ~125°C (Decomposes)~235°C
Acidity (pKa) ~0.1 (Strongly acidic due to halogens)~1.0
Key Hazard Corrosive (Skin/Eye), Respiratory Irritant Irritant

Part 2: Safety & Hazard Assessment (E-E-A-T)

Expert Insight: The presence of two bromine atoms on the alkene double bond significantly increases the electrophilicity and acidity of the carboxyl groups compared to non-halogenated maleic/fumaric acid. This makes the compound not just an irritant, but potentially corrosive to mucous membranes.

Critical Hazards
  • Corrosivity: Causes severe skin burns and eye damage (Category 1B). The high acidity can cause immediate tissue damage upon contact.

  • Inhalation Toxicity: Dust or sublimed vapor is highly irritating to the upper respiratory tract (STOT SE 3).

  • Sensitization: While the acid itself is a corrosive, its derivatives (maleimides) are potent sensitizers. Handle with the assumption that metabolic byproducts may trigger immune responses.

Engineering Controls & PPE
  • Primary Barrier: All weighing and solubilization must be performed inside a Chemical Fume Hood .

  • Respiratory: If dust formation is likely and hood containment is breached, use a full-face respirator with P100 (HEPA) and Acid Gas cartridges.

  • Skin/Eye: Nitrile gloves (double-gloved recommended for stock preparation), lab coat, and chemical splash goggles. Face shield required if working with >5g quantities.

Part 3: Storage & Stability Protocols

The Stability Paradox: While the trans-isomer (fumaric) is thermodynamically more stable, the cis-isomer (maleic) is kinetically labile and prone to isomerization or dehydration to the anhydride form under heat or acidic stress.

Protocol 1: Long-Term Storage (Solid State)
  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Reasoning: Low temperature inhibits spontaneous decarboxylation and isomerization to the thermodynamically favored trans-form.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) in a tightly sealed secondary container with desiccant.

    • Reasoning: The compound is hygroscopic.[1] Moisture can catalyze the hydrolysis of the C-Br bonds over time (releasing HBr) or promote ring-closure to the anhydride.

  • Light Protection: Strictly Dark .

    • Reasoning: Halogenated alkenes are photolabile. UV exposure can generate radical species leading to debromination or polymerization. Wrap containers in aluminum foil.

Protocol 2: Working Solutions (Solubilized)
  • Solvent: Anhydrous DMSO or DMF (Dimethylformamide).

  • Stability: Use immediately or store at -20°C for up to 1 month.

  • Check: If the solution turns from clear/pale yellow to dark orange/brown, free bromine (

    
    ) has likely been liberated; discard as hazardous waste.
    

Part 4: Handling & Solubilization for Bioconjugation

Application Context: Researchers often convert Dibromomaleic acid into Dibromomaleimides to crosslink proteins (e.g., antibodies) via their interchain disulfides.

Protocol 3: Preparation of 100 mM Stock Solution
  • Objective: Prepare a stable stock for synthesis or degradation studies.

  • Reagents:

    • 2,3-Dibromomaleic acid (Solid)[2]

    • Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm)

Step-by-Step:

  • Equilibration: Allow the refrigerated solid bottle to warm to room temperature before opening (prevents condensation).

  • Weighing: In a fume hood, weigh 27.4 mg of 2,3-Dibromomaleic acid into a tared, amber glass vial.

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex gently. The solid should dissolve rapidly.

    • Note: The dissolution is endothermic; ensure no precipitate remains.

  • Verification: Verify pH is strongly acidic (wetted pH paper). If used for protein conjugation, this acidity must be neutralized in the reaction buffer.

Part 5: Application Workflow (Bioconjugation Pathway)

The following diagram illustrates the critical role of 2,3-Dibromomaleic acid in the synthesis of Next-Generation Maleimides (NGMs) for Antibody-Drug Conjugates.

Diagram 1: From Acid to ADC (Graphviz)

BioconjugationWorkflow cluster_storage Critical Storage Node Acid 2,3-Dibromomaleic Acid (Precursor) Anhydride Dibromomaleic Anhydride (Activated Intermediate) Acid->Anhydride Dehydration (Ac2O / Heat) Maleimide Dibromomaleimide (DBM) (Functional Reagent) Anhydride->Maleimide Amine (R-NH2) AcOH / Reflux Conjugate Stapled ADC (Stable Thio-Maleimide) Maleimide->Conjugate Cysteine Bridging (pH 8.0) Protein Reduced Antibody (Free Cysteines) Protein->Conjugate +

Caption: Workflow transforming the acid precursor into a functional disulfide-stapling reagent for ADCs.

Part 6: Stability & Degradation Logic

Understanding the degradation pathways is essential for troubleshooting inconsistent experimental results.

Diagram 2: Stability Decision Tree (Graphviz)

StabilityTree Start 2,3-Dibromomaleic Acid (Storage Condition) Light Exposure to UV/Light Start->Light Moisture High Humidity / Water Start->Moisture Heat Heat (>40°C) Start->Heat Radical Radical Debromination (Release of Br2) Light->Radical Photolysis Hydrolysis Hydrolysis to Tartaric Acid derivatives (Loss of reactivity) Moisture->Hydrolysis Slow substitution Isomer Isomerization to Dibromofumaric Acid (Trans) Heat->Isomer Thermodynamic relaxation

Caption: Primary degradation pathways. Light exposure leads to debromination; heat favors the trans-isomer.

Part 7: Disposal & Decontamination

  • Spill Cleanup:

    • Do not use water initially (generates acidic runoff).

    • Cover spill with Sodium Bicarbonate (NaHCO₃) or a dedicated Acid Neutralizer powder to neutralize acidity.

    • Once fizzing stops, sweep up the paste and dispose of as hazardous chemical waste.

  • Waste Stream:

    • Classify as Halogenated Organic Acid .

    • Do not mix with strong bases or oxidizers in the waste container to avoid exothermic reactions.

References

  • Schumacher, F. F., et al. (2010). "Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides." Journal of the American Chemical Society, 132(45), 16234–16240.
  • Morais, M., et al. (2017). "Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis." Organic & Biomolecular Chemistry, 15, 2947-2952. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69466, Dibromomaleic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,3-Dibromobutenedioic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,3-dibromobutenedioic acid. This resource is engineered for researchers and drug development professionals who require high-purity halogenated butenedioic acid derivatives. Because this compound exists as two distinct stereoisomers—the E-isomer (dibromofumaric acid) and the Z-isomer (dibromomaleic acid)—the synthetic route must be carefully selected to dictate the stereochemical outcome.

Mechanistic Overview & Causality

The stereoselective synthesis of these isomers relies on distinct mechanistic pathways:

  • The E-Isomer Pathway (Dibromofumaric Acid): This isomer is synthesized via the bromination of acetylenedicarboxylic acid (ADA). The reaction is initiated by the electrophilic attack of bromine (Br

    
    ) on the alkyne, forming a cyclic bromonium ion intermediate. The addition of an external bromide source (such as aqueous NaBr) is a critical causal factor; it dramatically increases the nucleophilic bromide concentration, driving a stereoselective anti-addition to yield the trans-alkene geometry 1.
    
  • The Z-Isomer Pathway (Dibromomaleic Acid): To achieve syn-geometry, the synthesis begins with maleic anhydride. Electrophilic bromination is catalyzed by aluminum chloride (AlCl

    
    ) in a sealed tube at 120 °C. The Lewis acid polarizes the Br-Br bond, facilitating addition to the electron-deficient alkene to form dibromomaleic anhydride. Subsequent aqueous hydrolysis opens the anhydride ring, yielding the cis-dicarboxylic acid 2.
    

SynthesisPathway cluster_E_isomer Protocol A: (E)-Isomer Synthesis cluster_Z_isomer Protocol B: (Z)-Isomer Synthesis ADA Acetylenedicarboxylic Acid (ADA) Bromonium Cyclic Bromonium Ion Intermediate ADA->Bromonium Electrophilic Attack NaBr NaBr (Aqueous) Bromide Source NaBr->Bromonium Nucleophilic Attack Br2_A Bromine (Br2) Br2_A->Bromonium TransProduct (E)-2,3-Dibromobutenedioic Acid (Dibromofumaric Acid) Bromonium->TransProduct Anti-Addition Maleic Maleic Anhydride Anhydride Dibromomaleic Anhydride Maleic->Anhydride Electrophilic Bromination AlCl3 AlCl3 Catalyst (120°C, Sealed Tube) AlCl3->Anhydride Lewis Acid Activation Br2_B Bromine (Br2) Br2_B->Anhydride CisProduct (Z)-2,3-Dibromobutenedioic Acid (Dibromomaleic Acid) Anhydride->CisProduct Aqueous Hydrolysis

Mechanistic pathways for synthesizing (E)- and (Z)-2,3-dibromobutenedioic acid isomers.

Standard Operating Protocols (SOPs)

Protocol A: Synthesis of (E)-2,3-Dibromobutenedioic Acid

Self-Validating System: The visual dissipation of bromine color during the bisulfite quench ensures no radical side-reactions occur during isolation, while the pH-dependent precipitation confirms the successful reprotonation of the dicarboxylate.

  • Preparation: Dissolve 1.0 equivalent of neutralized acetylenedicarboxylic acid (ADA) in an aqueous solution.

  • Catalysis: Add 1.2 equivalents of aqueous sodium bromide (NaBr) to the solution to saturate the aqueous layer with nucleophilic bromide ions.

  • Bromination: Slowly add 1.1 equivalents of liquid bromine (Br

    
    ) dropwise to the reaction mixture at 20 °C.
    
  • Incubation: Seal the vessel and allow the mixture to stir continuously for 16 to 24 hours at room temperature 3.

  • Quenching: Add saturated aqueous sodium bisulfite (NaHSO

    
    ) dropwise until the red/brown color of excess bromine completely dissipates. Causality: This prevents residual bromine from contaminating the crystal lattice or causing downstream oxidative degradation.
    
  • Acidification: Acidify the solution using concentrated HCl until the pH is < 2. Causality: Reprotonation is strictly required to decrease the aqueous solubility of the product, allowing it to partition cleanly into the organic phase.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether. Dry the organic layer over anhydrous MgSO

    
    , evaporate the solvent, and recrystallize the crude solid from a mixture of diethyl ether and chloroform to yield pure dibromofumaric acid 1.
    
Protocol B: Synthesis of (Z)-2,3-Dibromobutenedioic Acid
  • Preparation: In a heavy-walled sealed tube, combine 2.0 g (20.39 mmol) of maleic anhydride, 40.8 mg (0.3 mmol) of anhydrous AlCl

    
    , and 2.1 mL (40.78 mmol) of liquid bromine 2.
    
  • Reaction: Seal the tube and heat the mixture to 120 °C for 16 hours. Causality: The sealed tube prevents the escape of highly volatile bromine gas at elevated temperatures, maintaining the necessary pressure and stoichiometric ratio.

  • Isolation: Cool the reaction to room temperature, transfer the mixture to ethyl acetate, filter out the catalyst, and evaporate the solvent to isolate dibromomaleic anhydride.

  • Hydrolysis: Suspend the resulting anhydride in water and stir at 60 °C for 2 hours to hydrolyze the anhydride ring, yielding the final dibromomaleic acid.

Quantitative Data & Optimization Parameters

ParameterProtocol A (E-Isomer)Protocol B (Z-Isomer)
Starting Material Acetylenedicarboxylic Acid (ADA)Maleic Anhydride
Reagents Br

, NaBr, H

O
Br

, AlCl

Temperature 20 °C120 °C
Reaction Time 16 - 24 hours16 hours
Expected Yield ~80%~87% (as anhydride)
Stereoselectivity anti-addition (E-isomer)syn-retention via anhydride (Z-isomer)

Troubleshooting Guide

Q: My yield for Protocol A is unusually low (<40%). What went wrong? A: Low yields in the bromination of ADA are typically caused by incomplete reprotonation or the loss of bromine vapor. Troubleshooting steps:

  • Verify the pH during Step 6. Concentrated HCl must be added until the pH is < 2 to ensure the dibromofumaric acid is fully reprotonated. If it remains as a carboxylate salt, it will not partition into the diethyl ether layer during extraction.

  • Ensure the reaction vessel is properly sealed during the overnight stirring phase to prevent bromine evaporation.

Q: The final product from Protocol A is contaminated with an orange/red tint. A: This indicates residual unreacted bromine trapped in the crystal lattice. Troubleshooting steps:

  • The sodium bisulfite quench (Step 5) was insufficient. You must add saturated NaHSO

    
     until the solution turns completely colorless or pale yellow before proceeding to the extraction step.
    
  • If the product is already isolated, redissolve it in diethyl ether, wash with a fresh aqueous sodium bisulfite solution, dry over MgSO

    
    , and re-evaporate.
    

Q: NMR analysis of the product from Protocol B shows a mixture of products rather than pure dibromomaleic acid. A: This is usually due to incomplete hydrolysis or side reactions during the high-temperature bromination. Troubleshooting steps:

  • Ensure the AlCl

    
     catalyst is strictly anhydrous before use. Moisture will deactivate the Lewis acid and lead to poor bromination efficiency.
    
  • Verify the hydrolysis step. Dibromomaleic anhydride requires sufficient heating in water (60 °C) to fully open the ring to the dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q: Why is sodium bromide (NaBr) added to the ADA bromination reaction? A: While bromine alone can react with alkynes, the addition of aqueous NaBr provides a high concentration of nucleophilic bromide ions (Br


). Once the initial electrophilic attack by Br

forms the cyclic bromonium ion, the abundant Br

ions rapidly attack from the opposite face. This accelerates the reaction rate and ensures high stereoselectivity for the anti-addition product 1.

Q: Can I use D


O as an NMR solvent for dibromofumaric acid? 
A:  It is not recommended. Acetone-

is the preferred solvent due to the enhanced solubility and increased signal strength of acetylenedicarboxylic acid and dibromofumaric acid compared to D

O 1. In Acetone-

, the sp

carbon of dibromofumaric acid exhibits a distinct, easily identifiable signal at

111.7 ppm.

Q: What are the safety protocols for handling liquid bromine in these syntheses? A: Liquid bromine is highly volatile, corrosive, and toxic. All steps involving Br


 must be performed inside a certified fume hood. Wear heavy-duty neoprene or butyl rubber gloves, as standard nitrile gloves offer insufficient protection against bromine permeation. Always keep a saturated solution of sodium thiosulfate or sodium bisulfite nearby to rapidly neutralize any accidental spills.

References

  • NON-MIGRATORY INTERNAL PLASTICIZATION OF POLY(VINYL CHLORIDE)
  • DIBROMOMALEIC ANHYDRIDE synthesis Source: ChemicalBook URL
  • CAS No.

Sources

Technical Support Center: 2,3-Dibromobutenedioic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Challenges in the synthesis of 2,3-Dibromobutenedioic acid Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Executive Summary & Molecule Overview[1]

Welcome to the technical support hub for This compound . This compound exists primarily as two geometric isomers, and confusion between them is the #1 cause of experimental failure.

  • Target A: 2,3-Dibromomaleic Acid (cis-isomer)

    • Key Application: Precursor to dibromomaleimides (next-gen antibody-drug conjugate linkers).

    • Primary Route: Oxidative ring-opening of Furfural

      
       Mucobromic Acid 
      
      
      
      Oxidation.
  • Target B: 2,3-Dibromofumaric Acid (trans-isomer)

    • Key Application: Cross-linking agents, specialized polymer synthesis.

    • Primary Route: Bromine addition to Acetylenedicarboxylic acid (ADCA).

Critical Technical Insight: You cannot simply brominate Maleic Acid to get Dibromomaleic Acid. That reaction yields 2,3-dibromosuccinic acid (saturation of the double bond). To retain the double bond while adding bromine, you must use oxidative synthesis or addition to a triple bond.

Synthesis Workflows (The "How-To")

The following diagram outlines the two distinct validated pathways. Choose the path matching your desired isomer.

SynthesisPathways Start_Furfural Starting Material: Furfural Inter_Mucobromic Intermediate: Mucobromic Acid (Cyclic/Open Equilibrium) Start_Furfural->Inter_Mucobromic 1. Br2 (3 eq), H2O 2. Exothermic Ring Opening Start_ADCA Starting Material: Acetylenedicarboxylic Acid (ADCA) Target_Maleic TARGET A (cis): 2,3-Dibromomaleic Acid Inter_Mucobromic->Target_Maleic Oxidation (HNO3) Reflux Target_Fumaric TARGET B (trans): 2,3-Dibromofumaric Acid Start_ADCA->Target_Fumaric Br2 Addition (Slow, Stereoselective)

Figure 1: Validated synthesis pathways for cis- (left) and trans- (right) isomers. Note that direct bromination of maleic acid is NOT a viable route for these targets.

Troubleshooting Guide

Issue 1: "I tried brominating Maleic Acid directly and got a saturated solid."

Diagnosis: You synthesized 2,3-dibromosuccinic acid , not dibromomaleic acid. Root Cause: Electrophilic addition of


 across the alkene saturates the bond.
Corrective Action: 
  • Stop the direct bromination attempt.

  • Switch Strategy: If you need the unsaturated cis-acid (dibromomaleic), you must start with Mucobromic Acid .

  • Protocol Adjustment:

    • Step 1: React Furfural with excess

      
       to form Mucobromic acid.[1]
      
    • Step 2: Oxidize Mucobromic acid with dilute

      
       (Nitric Acid) to convert the aldehyde group to a carboxylic acid.
      
Issue 2: "My Dibromomaleic acid product is yellow and has a low melting point."

Diagnosis: Contamination with unreacted Mucobromic Acid .[2] Root Cause: Incomplete oxidation during the Nitric Acid step. Mucobromic acid is an aldehyde-acid intermediate that co-crystallizes with the product. Corrective Action:

  • Validation Test: Run a TLC or NMR. An aldehyde peak (~9.5 ppm) indicates Mucobromic acid.

  • Purification Protocol:

    • Recrystallize from water or dilute nitric acid .

    • Tip: Mucobromic acid is more soluble in cold water than Dibromomaleic acid. Chill to 0-4°C and filter.

    • Aggressive Fix: Reflux the crude material again with fresh 20-30%

      
       for 1 hour to force completion.
      
Issue 3: "I cannot control the stereochemistry (cis vs trans) during ADCA bromination."

Diagnosis: Isomer scrambling.[2] Root Cause: Bromine addition to Acetylenedicarboxylic acid (ADCA) favors trans (anti) addition yielding Dibromofumaric acid, but light or Lewis acids can catalyze isomerization. Corrective Action:

  • For Trans-Isomer (Fumaric): Conduct the reaction in the dark using non-polar solvents (e.g.,

    
    ) to promote standard anti-addition.
    
  • For Cis-Isomer (Maleic): It is thermodynamically difficult to get the cis product directly from ADCA. Use the Furfural/Mucobromic route instead.

Issue 4: "Yields are dropping upon scale-up of the Mucobromic oxidation."

Diagnosis: Thermal runaway or


 loss.
Root Cause:  The oxidation of mucobromic acid with 

is exothermic and evolves

gas. At scale, poor heat transfer leads to "boil-over" or loss of oxidant. Corrective Action:
  • Dosing Control: Do not add solid Mucobromic acid to hot acid. Add

    
     dropwise to the aqueous suspension of Mucobromic acid.
    
  • Scrubbing: Ensure efficient reflux condensation to return

    
     vapors to the flask.
    

Data & Specifications

Physical Properties for Identification
CompoundStructureMelting PointSolubility (H2O)Key NMR Feature
2,3-Dibromomaleic Acid cis-HOOC-C(Br)=C(Br)-COOH~112-115 °CModerate (Hot)No vinylic protons
2,3-Dibromofumaric Acid trans-HOOC-C(Br)=C(Br)-COOH>200 °C (decomposes)LowNo vinylic protons
Mucobromic Acid Aldehyde-Acid / Lactol124-125 °CHigh (Hot)Aldehyde -CHO (~9.5 ppm)
2,3-Dibromosuccinic Acid Saturated (Wrong Product)~166-170 °CLowCH-Br protons (~4-5 ppm)

Frequently Asked Questions (FAQs)

Q: Can I use N-Bromosuccinimide (NBS) to brominate maleic acid? A: No. NBS typically performs allylic or benzylic bromination via radicals. Maleic acid lacks these positions. You will likely get complex mixtures or no reaction. Stick to the Mucobromic acid oxidation route for high purity.

Q: Why is my product turning brown upon storage? A: this compound can decarboxylate or release bromine radicals upon exposure to UV light.

  • Fix: Store in amber vials under Argon at 2-8°C. If the solid is brown, wash with cold dichloromethane (DCM) to remove free bromine.

Q: I need the anhydride (Dibromomaleic Anhydride). Do I need to synthesize the acid first? A: Not necessarily, but it is safer. You can dehydrate 2,3-dibromomaleic acid using


 or Acetyl Chloride.
  • Direct Route: Some protocols react Maleic Anhydride +

    
     + 
    
    
    
    at high temperatures (160°C+), but this is a harsh, industrial procedure prone to charring. The acid dehydration route is cleaner for lab scale.

Q: Is this compound compatible with cysteine conjugation? A: Yes! The anhydride or maleimide derivatives of this acid are "next-generation" Michael acceptors. Unlike standard maleimides, the dibromo-derivatives allow for reversible conjugation or "stapling" of disulfides, which is critical for stable ADCs (Antibody-Drug Conjugates).

References

  • Synthesis of Mucobromic Acid (Precursor)

    • Taylor, G. A. (1963). "Mucobromic Acid".[2][3][1][4][5] Organic Syntheses, Coll.[2][3][5][6][7] Vol. 4, p.688.[3]

    • Source:

  • Oxidation to Dibromomaleic Acid

    • Hill, H. B. (1880).[8] "On the Mucobromic Acid and Dibromomaleic Acid". Berichte der deutschen chemischen Gesellschaft. (Foundational text on the nitric acid oxidation route).

    • Source:

  • Synthesis of Acetylenedicarboxylic Acid (Precursor to Fumaric derivative)

    • Abbott, T. W.; Arnold, R. T.; Thompson, R. B. (1938). "Acetylenedicarboxylic Acid".[6][9][10] Organic Syntheses, Coll.[2][3][5][6][7] Vol. 2, p.10.

    • Source:

  • Application in Bioconjugation (Dibromomaleimides)

    • Morais, M., et al. (2017). "Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation". Organic & Biomolecular Chemistry.
    • Source:

Sources

Common side reactions in the bromination of butenedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

Welcome to the Technical Support Center. The bromination of butenedioic acid (maleic or fumaric acid) is a classic electrophilic addition, but it is deceptively simple. The reaction is governed strictly by stereospecific anti-addition via a cyclic bromonium ion intermediate.

The Golden Rule of this Synthesis:

  • Fumaric Acid (trans) +

    
    
    
    
    
    meso-2,3-dibromosuccinic acid (High MP: ~255°C)[1]
  • Maleic Acid (cis) +

    
    
    
    
    
    racemic ((d,l)-) 2,3-dibromosuccinic acid (Lower MP: ~167°C)[1]

Most user tickets regarding "impure products" or "failed reactions" are actually successful reactions that suffered from Stereochemical Drift (isomerization) or Solvent Participation (nucleophilic competition).

Diagnostic Visualizer

Use the following pathway map to trace the origin of your specific issue.

BrominationPathways cluster_legend Legend Maleic Maleic Acid (cis) Fumaric Fumaric Acid (trans) Maleic->Fumaric Side Rxn: Isomerization (Light/Radicals/Acid) Bromonium Cyclic Bromonium Intermediate Maleic->Bromonium + Br2 Fumaric->Bromonium + Br2 Racemic Racemic Product (MP: ~167°C) Bromonium->Racemic Anti-addition (from cis precursor) Meso Meso Product (MP: ~255°C) Bromonium->Meso Anti-addition (from trans precursor) Bromohydrin Bromohydrin (Side Product) Bromonium->Bromohydrin H2O Attack (Low [Br-]) key Solid Line: Main Pathway Dashed Line: Side Reaction

Figure 1: Stereochemical pathways and leakage points. Note that Maleic acid can isomerize to Fumaric acid before bromination, altering the final product.

Troubleshooting Guides (FAQ Format)

Issue 1: "I started with Maleic Acid, but my product melts at 255°C (Meso)."

Diagnosis: Pre-reaction Isomerization. Severity: Critical (Product Identity Failure).

Q: Why did my stereochemistry flip? A: You likely inadvertently catalyzed the isomerization of Maleic acid into Fumaric acid before the bromine addition occurred. Maleic acid is thermodynamically less stable than Fumaric acid due to steric strain between the cis-carboxyl groups.

  • The Culprit: Free radicals (

    
    ) generated by ambient light or high heat can catalyze the rotation of the double bond.
    
  • The Mechanism: A bromine radical adds to the double bond, breaking the

    
    -system. The single bond rotates to the lower-energy trans conformation, and the bromine radical departs, leaving Fumaric acid behind. The Fumaric acid then undergoes standard bromination to form the meso product.[2]
    

Corrective Protocol:

  • Exclude Light: Wrap reaction vessels in aluminum foil.

  • Radical Scavengers: If the problem persists, ensure reagents are free of peroxides or add a radical inhibitor (though usually light exclusion is sufficient).

  • Temperature Control: Do not reflux Maleic acid for extended periods before adding bromine.

Issue 2: "The reaction mixture remains dark orange/red (Incomplete Reaction)."

Diagnosis: Kinetic Stalling due to Deactivated Alkene. Severity: Moderate (Yield Loss).

Q: Why is the bromine not being consumed? A: Butenedioic acid contains two electron-withdrawing carboxyl groups (-COOH). These groups pull electron density away from the double bond, making it a poor nucleophile. It attacks the electrophilic bromine (


) much slower than a standard alkene (like cyclohexene).

Corrective Protocol:

  • Catalysis: Ensure sufficient acid concentration.[3] Protonation of the carboxylyl oxygen can sometimes assist, but often simply increasing temperature (reflux) is required—however, see Issue 1 regarding isomerization risks.

  • Concentration: If running in water, the solubility of fumaric acid is low.[4] Ensure vigorous stirring to maximize surface area contact between the solid acid and the bromine solution.

Issue 3: "My yield is low and the product is sticky/hygroscopic."

Diagnosis: Solvent Participation (Bromohydrin Formation).[3][5] Severity: Moderate (Purity Issue).

Q: I used water as a solvent. Did that ruin the reaction? A: Water is a nucleophile.[3][6][7] In the intermediate stage (the cyclic bromonium ion), there is a competition between the bromide ion (


) and the solvent water (

) to open the ring.[6][7]
  • If

    
     wins 
    
    
    
    Dibromide (Desired).[3]
  • If

    
     wins 
    
    
    
    Bromohydrin (Side Product: -OH and -Br).[6]

Corrective Protocol:

  • The Common Ion Effect: You must overwhelm the water with bromide ions. Use concentrated Hydrobromic Acid (HBr) or add saturated NaBr/KBr to the aqueous solution. This statistically favors the

    
     attack.[2][8]
    
  • Change Solvent: Switch to a non-nucleophilic solvent like dichloromethane (DCM) or diethyl ether (if solubility permits), though these require stricter safety controls.

Data Summary: Product Identification

Use this table to verify which product you actually isolated.

PropertyRacemic (d,l) ProductMeso Product
Precursor Maleic Acid (cis)Fumaric Acid (trans)
Stereochemistry (2R,3R) and (2S,3S)(2R,3S)
Melting Point 166 - 167 °C 255 - 270 °C (sublimes/decomposes)
Solubility (H2O) High (due to polarity/lattice energy)Low (precipitates easily)
Common Failure Mode Isomerizes to Meso if light is presentGenerally stable

Standardized Protocol (High-Fidelity)

Recommended workflow to minimize side reactions.

Objective: Synthesis of meso-2,3-dibromosuccinic acid from Fumaric Acid.

  • Preparation: In a round-bottom flask, suspend 5.0 g of Fumaric acid in 15 mL of boiling water .

    • Note: Fumaric acid has low solubility; boiling is required.

  • Bromination: Add 4.0 mL of Bromine (

    
    ) dropwise.
    
    • Safety: Perform in a fume hood. Bromine causes severe burns.

  • Catalysis/Environment: Add 2-3 drops of concentrated HBr or HCl to catalyze and suppress halohydrin formation.

  • Reflux: Heat under reflux for 30 minutes. The dark red bromine color should fade to a pale orange/yellow.

    • Checkpoint: If color persists, add a small excess of fumaric acid or continue reflux.

  • Isolation: Cool the mixture in an ice bath. The meso product is highly insoluble in cold water and will precipitate as a white crystalline solid.

  • Purification: Filter and wash with ice-cold water to remove acidic residues and trace bromohydrins. Recrystallize from hot water if MP is <250°C.

References

  • Master Organic Chemistry. (2013). Bromination of Alkenes: The Mechanism.[5][6][7][9][10][11] Retrieved from [Link]

  • OECD SIDS. (2006). 2,3-Dibromosuccinic acid: Initial Assessment Report. Retrieved from [Link][12]

  • Chemistry LibreTexts. (2020).[3] Electrophilic Addition of Halogens to Alkenes.[2][8][9] Retrieved from [Link][12][5][8][13]

  • Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid.[1][11][14][15][16] U.S. Patent No. 3,465,037. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

Sources

Technical Support Center: High-Purity Synthesis of 2,3-Dibromobutenedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic framework and troubleshooting guide to address the specific mechanistic challenges associated with the preparation of 2,3-dibromobutenedioic acid.

Depending on your target application, this compound is synthesized either as the cis isomer (dibromomaleic acid) or the trans isomer (dibromofumaric acid). Achieving high purity requires strict control over reaction kinetics, thermal parameters, and solvent dielectrics to prevent isomeric cross-contamination, over-oxidation, and the retention of unreacted precursors.

Diagnostic Framework: Impurity Profiling

Before troubleshooting a failed synthesis, it is critical to understand the thermodynamic and kinetic origins of common impurities. Table 1 summarizes the quantitative and qualitative data associated with impurity formation.

Table 1: Quantitative Impurity Profiling and Resolution Strategies

ImpurityQuantitative IndicatorPrimary CausePrevention / Resolution Strategy
Unreacted Mucobromic Acid 1H-NMR: Singlet at ~9.5 ppmT < 80 °C; Insufficient oxidantEnsure stoichiometric excess of HNO3; maintain 90–100 °C.
Decarboxylated Byproducts Yield loss > 15%; Low mass recoveryT > 100 °C; Runaway exothermAdd oxidant dropwise; use adequate water as a thermal sink.
Isomeric Contamination Depressed melting point (< 123 °C)Prolonged acid/heat exposureLimit reaction time; avoid UV light exposure; recrystallize.
Residual Bromine / Halogens Orange/yellow tint in crude solidIncomplete quenchingWash with aqueous sodium bisulfite (NaHSO3) prior to filtration.

Mechanistic Pathways of Impurity Formation

The synthesis of dibromomaleic acid typically relies on the nitric acid oxidation of mucobromic acid (3-formyl-2,3-dibromoacrylic acid)[1]. The delicate balance between oxidizing the aldehyde to a carboxylic acid and preventing the oxidative cleavage of the alkene backbone is the primary source of yield loss and impurity generation[2].

ImpurityPathway Mucobromic Mucobromic Acid (Aldehyde Precursor) DBMA Dibromomaleic Acid (Target cis-Isomer) Mucobromic->DBMA 90-100°C Oxidation Unreacted Unreacted Precursor (Impurity) Mucobromic->Unreacted T < 80°C (Quenched Early) HNO3 Nitric Acid (Oxidant) HNO3->DBMA ExcessHeat T > 100°C / Excess HNO3 OverOx Decarboxylated Byproducts (Impurity) ExcessHeat->OverOx DBMA->OverOx Thermal Degradation

Reaction pathways illustrating the formation of this compound and common impurities.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate causality and self-validation checkpoints directly into the workflow.

Protocol A: Synthesis of cis-2,3-Dibromobutenedioic Acid (Dibromomaleic Acid)

Objective: Oxidize mucobromic acid while preventing decarboxylation[1].

  • Precursor Suspension: Suspend 1.0 equivalent of highly pure mucobromic acid in distilled water.

    • Causality: Water acts as a heat sink to modulate the highly exothermic oxidation, preventing localized thermal spikes that cause C-C bond cleavage.

  • Controlled Oxidation: Add dilute nitric acid (d 1.52) dropwise while mechanically stirring[1].

    • Causality: Dropwise addition ensures the oxidant is the limiting reagent at any given moment, suppressing the formation of over-oxidized byproducts.

  • Thermal Activation: Gradually heat the reaction mixture to 90–100 °C.

    • Causality: The formyl group requires sufficient thermal energy to oxidize. Exceeding 100 °C, however, triggers the degradation of the newly formed dibromomaleic acid into bromoform and oxalic acid.

    • Validation Checkpoint: Monitor the reaction via TLC (silica gel, EtOAc/Hexane). The disappearance of the aldehyde spot confirms reaction completion.

  • Selective Crystallization: Cool the mixture to 0–5 °C.

    • Causality: Dibromomaleic acid has a steep solubility curve in water. Rapid cooling forces the target compound to precipitate while highly polar over-oxidation products remain dissolved in the aqueous mother liquor.

  • Phase-Selective Recrystallization: Recrystallize the crude solid from a mixture of diethyl ether and chloroform (Et2O/CHCl3)[3].

    • Causality: Et2O dissolves the acid, while the addition of CHCl3 precisely lowers the dielectric constant of the solvent system. This forces the pure cis-isomer to crystallize (melting point 123.5–125 °C) while leaving trace unreacted mucobromic acid in solution[3].

Protocol B: Synthesis of trans-2,3-Dibromobutenedioic Acid (Dibromofumaric Acid)

Objective: Achieve strict stereocontrol via anti-addition.

  • Substrate Solvation: Dissolve acetylenedicarboxylic acid monopotassium salt in water at 20 °C[4].

  • Bromination: Introduce elemental bromine (Br2) slowly over 24 hours[4].

    • Causality: The slow addition of Br2 ensures a classic halogenation mechanism. The steric bulk of the bromine atoms forces an anti-addition across the alkyne, strictly yielding the trans-isomer (dibromofumaric acid)[4].

  • Acidification & Isolation: Treat the mixture with hydrochloric acid to protonate the carboxylate, precipitating the free acid[4].

    • Validation Checkpoint: 13C-NMR should show a single carbonyl resonance, confirming isomeric purity.

Purification Crude Crude Reaction Mixture Cooling Cool to 0-5°C & Filter Crude->Cooling MotherLiquor Aqueous Mother Liquor (Polar Impurities) Cooling->MotherLiquor Discard Solid Crude Solid Product Cooling->Solid Isolate Recryst Recrystallize (Et2O / CHCl3) Solid->Recryst Pure Pure Dibromomaleic Acid (m.p. 123.5-125°C) Recryst->Pure

Step-by-step purification workflow to isolate pure this compound from impurities.

Troubleshooting FAQs

Q: My isolated dibromomaleic acid has a depressed melting point (e.g., 115 °C instead of 123.5 °C). What is the primary cause? A: A depressed melting point is the hallmark of unreacted mucobromic acid or isomeric contamination (presence of dibromofumaric acid). To diagnose, run a 1H-NMR spectrum. If you observe a singlet around 9.5 ppm, the aldehyde proton of mucobromic acid is still present, indicating incomplete oxidation. If the NMR is clean but the melting point is low, trace moisture or trapped chloroform from the recrystallization step is likely the culprit. Dry the product under high vacuum at 40 °C for 12 hours.

Q: How can I prevent the cis-isomer from isomerizing into the trans-isomer during synthesis? A: Isomerization of maleic derivatives to fumaric derivatives is thermodynamically favorable and is catalyzed by free radicals, UV light, or prolonged exposure to strong acids at elevated temperatures. To avoid this, strictly limit the oxidation heating phase to the minimum time required (validated by TLC) and conduct the reaction in amber glassware or away from direct sunlight.

Q: During the synthesis of dibromofumaric acid, I am seeing unreacted acetylenedicarboxylic acid. Should I increase the temperature? A: No. Increasing the temperature during bromination can lead to solvent side-reactions or over-bromination. The reaction between acetylenedicarboxylic acid monopotassium salt and bromine is highly efficient at 20 °C[4]. If starting material remains, the issue is likely inadequate mixing (biphasic bromine/water interaction) or loss of volatile bromine. Ensure vigorous mechanical stirring and use a sealed or well-refluxed system to keep bromine in the liquid phase.

Q: What is the most reliable method for removing residual elemental bromine from the final product? A: Do not rely on evaporation alone, as bromine can become trapped in the crystal lattice. During the aqueous workup, add a mild reducing agent such as sodium bisulfite (NaHSO3) dropwise until the characteristic orange/red color of the solution dissipates. This reduces volatile Br2 to highly water-soluble bromide ions (Br-), which are easily washed away during filtration.

References

  • Weygand, C., & Hilgetag, G. Preparative Organic Chemistry. "Replacement of OH by halogen in the carboxyl group". Scribd. 1

  • LookChem Database. Acetylenedicarboxylic acid monopotassium salt (CAS No.928-04-1) Synthesis Routes. 4

  • United States Patent Office. US3661987A - Production of mucobromic acid. Google Patents.2

  • Armarego, W. L. F. Purification of Laboratory Chemicals. "Purification of Organic Chemicals – Aliphatic Compounds". Chemistry and Chemists.3

Sources

Recrystallization methods for purifying 2,3-Dibromobutenedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the purification of 2,3-Dibromobutenedioic acid , specifically addressing its two geometric isomers: Dibromofumaric acid (E-isomer) and Dibromomaleic acid (Z-isomer) .

Technical Note on Nomenclature: Ensure you are working with the unsaturated butene derivative (C₄H₂Br₂O₄). If your material is the saturated precursor 2,3-dibromosuccinic acid (C₄H₄Br₂O₄, CAS 526-78-3), the solubility profiles differ significantly (water-soluble).[1] This guide focuses on the ene series.

Module 1: Solvent Selection & Solubility Logic

The purification of this compound requires a solvent system that balances the high polarity of the carboxylic acid groups against the lipophilicity introduced by the bromine atoms.

Solvent System Matrix
Solvent SystemRoleTarget IsomerMechanism of Action
THF / Hexanes Primary (Recrystallization) Dibromofumaric AcidDisplacement: The acid is highly soluble in THF. Hexane acts as an anti-solvent, forcing the acid to crystallize while keeping non-polar brominated impurities in solution.
Et₂O / CHCl₃ Secondary (Washing/Ppt) Dibromomaleic AcidSelective Precipitation: Dibromomaleic acid is soluble in ether but less so in chloroform. Chloroform effectively washes away colored oligomers and free bromine.
Water Not Recommended BothRisk of Hydrolysis: While "slightly soluble," heating these di-bromo acids in water can promote decarboxylation or hydrolysis to mucobromic acid derivatives.
Ethanol Alternative BothHigh Solubility: Good for initial dissolution but requires significant cooling or evaporation to induce high yields.

Module 2: The Recrystallization Protocol

Standard Operating Procedure (SOP): THF/Hexane Anti-Solvent Method Best for: High-purity Dibromofumaric acid (Needles)

Reagents:

  • Crude this compound[2]

  • Tetrahydrofuran (THF), Anhydrous (stabilized)

  • n-Hexanes (HPLC Grade)

  • Activated Charcoal (optional for color removal)

Workflow Diagram (DOT):

RecrystallizationWorkflow Start Crude Material (Brown/Orange Solid) Dissolve Dissolution Solvent: Min. Vol. THF Temp: Ambient to 40°C Start->Dissolve Carbon Decolorization Add Activated Carbon Stir 15 min Dissolve->Carbon If colored Filter Filtration 0.45 µm PTFE Filter Remove Carbon/Insolubles Dissolve->Filter If clear Carbon->Filter AntiSolvent Anti-Solvent Addition Add Hexanes dropwise Until persistent turbidity Filter->AntiSolvent Crystallize Crystallization 1. Stand at RT (30 min) 2. Cool to -20°C (4-12 h) AntiSolvent->Crystallize Collect Collection Vacuum Filtration Wash with 1:3 THF:Hexane Crystallize->Collect Dry Drying High Vacuum (<1 Torr) Remove trapped THF Collect->Dry

Caption: Step-by-step workflow for the THF/Hexane anti-solvent recrystallization method.

Detailed Steps:

  • Dissolution: Place crude solid in a round-bottom flask. Add THF dropwise with gentle swirling. Use the minimum volume necessary to dissolve the solid at room temperature or slight warming (max 40°C).

    • Why? Excess THF will drastically reduce yield during the anti-solvent phase.

  • Decolorization (Critical for Brominated Compounds): If the solution is dark orange/brown (indicating free bromine or oxidation products), add activated carbon (5% w/w). Stir for 15 minutes, then filter through a Celite pad or PTFE membrane.

  • Anti-Solvent Addition: While stirring rapidly, add n-Hexanes dropwise.

    • Endpoint: Stop immediately when a faint, persistent cloudiness (turbidity) appears and does not redissolve.

  • Nucleation & Growth: Add a few drops of THF to clear the turbidity. Cap the flask and let it stand undisturbed at room temperature for 30 minutes.

  • Cooling: Move the flask to a freezer (-20°C) for 4–12 hours.

    • Result: Colorless needles (Dibromofumaric) or prisms (Dibromomaleic) should form.

  • Collection: Filter swiftly under vacuum. Wash the cake with cold Hexanes/THF (3:1 ratio).

  • Drying: Dry under high vacuum. Note: These acids can trap solvent in the lattice; prolonged drying or gentle heating (40°C) may be required.

Module 3: Troubleshooting Guides

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: The solvent polarity gap is too wide, or the concentration is too high. Corrective Action:

  • Re-dissolve: Add a small amount of THF to dissolve the oil.

  • Seed: If you have a pure crystal from a previous batch, add a seed crystal.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

  • Slower Addition: Repeat the process but add the Hexane much more slowly, allowing equilibrium to establish.

Issue 2: "The crystals are persistently yellow/orange."

Diagnosis: Trapped elemental bromine or conjugated oligomers. Corrective Action:

  • The Chloroform Wash: Before recrystallization, suspend the crude solid in Chloroform (CHCl₃). Dibromofumaric acid is poorly soluble in CHCl₃, while many brominated impurities are soluble. Triturate (grind/stir) the solid in CHCl₃, filter, and then proceed to recrystallization.

  • Bisulfite Wash: If the color persists, dissolve in ether and wash with a dilute Sodium Bisulfite (NaHSO₃) solution to reduce Br₂ to bromide. Dry the organic layer (MgSO₄) before evaporating and recrystallizing.[3]

Issue 3: "Low Yield (<50%)."

Diagnosis: Too much THF used, or the mother liquor retains the product. Corrective Action:

  • Rotavap Concentration: Evaporate the mother liquor to 1/3rd of its volume and repeat the cooling step to harvest a "second crop."

  • Solvent Switch: Switch to Ether/Pentane . Dissolve in minimal Diethyl Ether, then add Pentane until turbid. This system is more volatile and often provides higher recovery for the maleic isomer.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use water to recrystallize this compound? A: It is not recommended . While older literature (e.g., for dibromosuccinic acid) suggests water, the unsaturated butenedioic acids are susceptible to hydrolysis and decarboxylation at the boiling point of water, potentially degrading into mucobromic acid or other furanones.

Q: How do I distinguish between the Fumaric (trans) and Maleic (cis) isomers? A:

  • Melting Point: Dibromofumaric acid melts at 237–238°C (dec).[3] Dibromomaleic acid melts significantly lower, often around 115–125°C (anhydride formation often interferes).

  • Solubility: The trans isomer (Fumaric) is generally less soluble in non-polar solvents (like CHCl₃) than the cis isomer due to better crystal packing symmetry.

Q: My product smells acrid. Is this normal? A: Pure this compound is odorless to faintly acidic. An acrid, stinging smell indicates free bromine or acid chloride impurities. Perform a Chloroform wash or recrystallize again with activated carbon.[4]

References

  • Ott, E. (1912).[5] Über Symmetrische und Asymmetrische Dicarbonsäurechloride. Justus Liebigs Annalen der Chemie, 392(3), 245-285.[2][5] (Foundational synthesis and purification of dibromofumaric acid).

  • Charlton, J. L., & Chee, G. (1994).[5] Synthesis of acetylenedicarboxylic acid esters and asymmetric Diels-Alder reactions. Canadian Journal of Chemistry, 72(3). Link (Details the THF-Hexanes recrystallization method).

  • Scribd/Weygand . Preparative Organic Chemistry. Link (General purification protocols for halogenated dicarboxylic acids).

  • Google Patents . US Patent 10927245: Non-migratory internal plasticizers. Link (Describes the "Alternative Purification Method" using Et₂O and CHCl₃ washing).

Sources

Technical Support Center: Scaling Up the Synthesis of 2,3-Dibromobutenedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Scale-Up Support Center. 2,3-Dibromobutenedioic acid exists as two distinct geometric isomers: dibromofumaric acid (DBFA) (the trans-isomer) and dibromomaleic acid (DBMA) (the cis-isomer). Because geometric isomerization is restricted by the highly substituted double bond, each isomer requires a distinct, stereospecific synthetic route. This guide provides validated protocols, scale-up causality, and troubleshooting FAQs for researchers optimizing these syntheses.

Section 1: Mechanistic Pathways & Workflow

To achieve high isomeric purity, the synthetic route must be tailored to the desired geometry:

  • DBFA (trans-isomer): Synthesized via the electrophilic bromination of acetylenedicarboxylic acid (ADA)[1]. The reaction proceeds via an anti-addition mechanism, ensuring high trans selectivity.

  • DBMA (cis-isomer): Synthesized via the nitric acid oxidation of mucobromic acid[2]. The pre-existing cis-geometry of the mucobromic acid precursor is retained during the oxidation of its aldehyde group to a carboxylic acid.

Synthesis cluster_A Route A: Dibromofumaric Acid (DBFA) cluster_B Route B: Dibromomaleic Acid (DBMA) ADA Acetylenedicarboxylic Acid (Aqueous Salt) Br2 Bromine Addition (Exothermic) ADA->Br2 + Br2 Quench NaHSO3 Quench & HCl Reprotonation Br2->Quench Trans-addition DBFA Dibromofumaric Acid (trans-isomer) Quench->DBFA Crystallization MBA Mucobromic Acid (cis-geometry) Oxidation Dilute HNO3 (Heating to 100°C) MBA->Oxidation + HNO3 Cooling Controlled Cooling (Avoid NOx trapping) Oxidation->Cooling Aldehyde Oxidation DBMA Dibromomaleic Acid (cis-isomer) Cooling->DBMA Precipitation

Fig 1: Parallel synthetic workflows for trans (DBFA) and cis (DBMA) this compound.

Section 2: Self-Validating Experimental Protocols
Protocol A: Scale-Up Synthesis of Dibromofumaric Acid (DBFA)

Causality & Design: The direct bromination of ADA is highly exothermic. Using the potassium salt of ADA in an aqueous medium buffers the system and improves solubility[1]. A slight excess of bromine ensures complete conversion, while a sodium bisulfite quench is mandatory to prevent downstream oxidative degradation[3]. Concentrated HCl is required to overcome the strong buffering capacity of the dibromofumarate dianion and force precipitation[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of acetylenedicarboxylic acid (ADA) monopotassium salt in deionized water. Neutralize to pH 7.0 using 1M KOH.

    • Self-Validation Check: The solution must be completely clear; turbidity indicates incomplete salt formation.

  • Bromination: Cool the reactor to 0–5 °C. Add 1.1 equivalents of liquid bromine dropwise over 2 hours.

    • Causality: Slow addition controls the exotherm. The solution will turn deep red.

  • Aging: Allow the reaction to warm to room temperature and stir overnight (12–16 hours) protected from light to prevent radical side-reactions.

  • Quenching: Add saturated aqueous sodium bisulfite (NaHSO3) dropwise until the red/orange color completely dissipates[3].

    • Self-Validation Check: The transition to a pale yellow/colorless solution confirms the complete reduction of unreacted Br2.

  • Reprotonation & Isolation: Slowly add concentrated HCl until the pH reaches < 1[3].

    • Causality: DBFA is highly soluble as a salt; aggressive acidification is required to precipitate the free acid.

  • Purification: Filter the resulting white precipitate, wash with ice-cold water, and recrystallize from diethyl ether/chloroform[3].

Protocol B: Scale-Up Synthesis of Dibromomaleic Acid (DBMA)

Causality & Design: Mucobromic acid contains an aldehyde group that must be oxidized to a carboxylic acid without cleaving the C=C double bond or isomerizing the cis-geometry. Dilute nitric acid acts as a mild, effective oxidant[2]. Temperature control is critical; under-heating leads to incomplete oxidation, while over-heating causes decarboxylation.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of mucobromic acid in 3.0 equivalents of dilute nitric acid (approx. 20-30% w/w) in a glass-lined reactor equipped with a reflux condenser and a gas scrubber.

  • Oxidation: Heat the mixture gradually to 90–100 °C.

    • Self-Validation Check: The evolution of brown NOx gas signifies the onset of the oxidation. The suspension will transition into a homogeneous solution.

  • Aging: Maintain the temperature for 3–4 hours until NOx evolution ceases.

    • Causality: Cessation of gas evolution is the primary visual indicator of reaction completion.

  • Crystallization: Cool the reactor slowly to 0 °C at a rate of 10 °C/hour.

    • Causality: Rapid cooling traps residual nitric acid and NOx within the crystal lattice, leading to impure, yellow-tinted crystals.

  • Isolation: Filter the crystalline DBMA, wash extensively with ice-cold water until the filtrate is pH neutral, and dry under a vacuum.

Section 3: Troubleshooting Guides & FAQs

Q1: Why is my DBFA contaminated with unreacted ADA or over-brominated side products? A: Contamination usually stems from poor temperature control or inadequate mixing during bromine addition. If the temperature exceeds 15 °C during addition, bromine volatility increases, leading to loss of stoichiometry and unreacted ADA. Conversely, exposure to intense UV light can trigger radical pathways, leading to over-bromination. Solution: Maintain strict temperature control (0–5 °C) and shield the reactor from direct light.

Q2: How do I control the severe exotherm during the large-scale bromination of ADA? A: On a scale larger than 100g, the exotherm can overwhelm standard cooling jackets. Solution: Implement a continuous-flow addition system for bromine, coupled with an inline heat exchanger. Alternatively, dilute the bromine in a compatible, inert solvent to reduce the localized concentration and heat generation rate.

Q3: Why does my dibromomaleic acid yield drop significantly during the nitric acid oxidation of mucobromic acid? A: Yield drops in this route are almost always due to over-oxidation or decarboxylation caused by using nitric acid that is too concentrated, or by exceeding 100 °C[2]. Solution: Strictly use dilute nitric acid (no higher than 30% w/w) and utilize a programmable heating mantle to cap the internal temperature at 95 °C.

Q4: How do I efficiently quench excess bromine without generating toxic byproducts? A: Saturated aqueous sodium bisulfite (NaHSO3) is the industry standard[3]. It reduces Br2 to benign bromide ions (Br-). Self-Validation: You can confirm complete quenching using starch-iodide paper; it will remain white when all Br2 is consumed. Do not use sodium thiosulfate on a highly acidic scale-up, as it can precipitate elemental sulfur, which is notoriously difficult to separate from the product.

Q5: What is the optimal method for reprotonating the dibromofumarate anion on a large scale? A: Because the dibromofumarate dianion is a strong buffer, weak acids are insufficient. You must use concentrated HCl (37%)[3]. Troubleshooting: If you add HCl and no precipitate forms, you have either not reached pH < 1, or your reaction volume is too dilute. If the volume is too high, concentrate the aqueous layer under reduced pressure before acidification.

Section 4: Quantitative Data & Scale-Up Metrics

To facilitate process transfer, the following table summarizes the key thermodynamic and stoichiometric metrics for both synthetic routes.

Metric / ParameterRoute A: Dibromofumaric Acid (DBFA)Route B: Dibromomaleic Acid (DBMA)
Starting Material Acetylenedicarboxylic acid (ADA)Mucobromic acid
Primary Reagent Liquid Bromine (Br2)Dilute Nitric Acid (HNO3)
Reaction Temperature 0–5 °C (Addition) → 20 °C (Aging)90–100 °C (Reflux)
Reaction Time 12–16 hours3–4 hours
Exothermicity Highly Exothermic (ΔH < 0)Moderately Exothermic (NOx release)
Quenching Agent Saturated NaHSO3None (Controlled cooling)
Precipitation pH pH < 1 (via Conc. HCl)N/A (Crystallizes upon cooling)
Expected Yield 80–86%70–85%
Isomeric Purity >98% trans-isomer>95% cis-isomer
Key In-Process Check Disappearance of Br2 colorCessation of brown NOx gas
References
  • Synthesis of acetylenedicarboxylic acid esters and asymmetric Diels-Alder reactions of the bis(methyl (S)-lactyl) ester. Canadian Journal of Chemistry. 1

  • NON-MIGRATORY INTERNAL PLASTICIZATION OF POLY(VINYL CHLORIDE) VIA PENDANT TRIAZOLES BEARING. UC Santa Cruz eScholarship.3

  • US3661987A - Production of mucobromic acid. Google Patents. 2

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2,3-Dibromobutenedioic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison of spectroscopic methodologies to unequivocally confirm the structure of 2,3-dibromobutenedioic acid, with a focus on differentiating its (E) and (Z) isomers, commonly known as dibromofumaric acid and dibromomaleic acid, respectively.

The geometric isomerism of this compound presents a significant analytical challenge. The (E)-isomer possesses a center of inversion, leading to distinct spectroscopic properties compared to the C2v-symmetric (Z)-isomer. This guide will explore how Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be synergistically employed for unambiguous structural confirmation.

The Challenge: Differentiating (E) and (Z) Isomers

The core of the analytical problem lies in the spatial arrangement of the bromine and carboxylic acid functional groups around the carbon-carbon double bond. In the (Z)-isomer (dibromomaleic acid), both carboxylic acid groups are on the same side of the double bond, leading to potential intramolecular interactions. Conversely, the (E)-isomer (dibromofumaric acid) has these groups on opposite sides, resulting in a more linear and symmetric structure. These structural nuances manifest in their respective spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers due to its sensitivity to the local chemical environment of each nucleus.

¹H NMR Spectroscopy: Probing Proton Environments

Due to the symmetry of both molecules, the two carboxylic acid protons are chemically equivalent in each isomer. However, the chemical shift of these protons is expected to differ due to the varying proximity and electronic effects of the bromine atoms and the other carboxylic acid group.

  • (Z)-Isomer (Dibromomaleic Acid): The two equivalent carboxylic acid protons are expected to appear as a single, sharp singlet in the ¹H NMR spectrum.

  • (E)-Isomer (Dibromofumaric Acid): Similarly, the two equivalent carboxylic acid protons will also present as a single singlet.

The key differentiator in the ¹H NMR spectra lies in the chemical shift values. The more sterically hindered environment of the carboxylic acid protons in the (Z)-isomer, due to the proximity of the two bulky bromine atoms and the other carboxylic acid group, is likely to cause a downfield shift compared to the (E)-isomer.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule.

  • (Z)-Isomer (Dibromomaleic Acid): Due to the C2v symmetry, we expect to see two distinct signals in the ¹³C NMR spectrum: one for the two equivalent olefinic carbons and another for the two equivalent carbonyl carbons of the carboxylic acid groups.

  • (E)-Isomer (Dibromofumaric Acid): The center of inversion in the (E)-isomer also results in two sets of equivalent carbons, leading to two signals in the ¹³C NMR spectrum, corresponding to the olefinic and carbonyl carbons.

The chemical shifts of the olefinic carbons will be particularly informative. The electronic environment of these carbons is influenced by the electronegative bromine atoms and the carboxylic acid groups. Subtle differences in these electronic effects between the two isomers will lead to distinguishable chemical shifts. For instance, the carbon signal in dibromomaleic anhydride, a related (Z)-isomer, has been reported at 131.8 ppm.[1]

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable structural determination.

Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) to the vial.

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Structure Confirmation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire ¹H NMR Spectrum transfer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum transfer->C13_NMR analyze Analyze Chemical Shifts and Multiplicities H1_NMR->analyze C13_NMR->analyze confirm Confirm Isomeric Structure analyze->confirm

NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" for each isomer. The key differences in the IR spectra of the (E) and (Z) isomers will arise from the symmetry and steric interactions influencing the bond vibrations.

  • C=O Stretching: The carbonyl (C=O) stretching vibration is a strong and characteristic absorption in the IR spectrum.

    • (Z)-Isomer (Dibromomaleic Acid): Intramolecular hydrogen bonding between the two carboxylic acid groups is possible, which would broaden the O-H stretching band and potentially lower the C=O stretching frequency.

    • (E)-Isomer (Dibromofumaric Acid): Intermolecular hydrogen bonding will dominate, leading to a different pattern in the O-H and C=O stretching regions compared to the (Z)-isomer.

  • C=C Stretching: The C=C stretching vibration in the (E)-isomer is expected to be IR-inactive or very weak due to the center of symmetry. In contrast, the C=C stretch in the (Z)-isomer should be IR-active and observable.

  • Out-of-Plane C-H Bending: While there are no C-H bonds directly on the double bond, the out-of-plane bending modes of the carboxylic acid O-H groups can be informative.

Experimental Protocol: IR Spectroscopy

KBr Pellet Method:

  • Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Structure Confirmation mix Mix Sample with KBr grind Grind Mixture mix->grind press Press into Pellet grind->press acquire Acquire IR Spectrum press->acquire analyze Analyze Characteristic Absorption Bands acquire->analyze confirm Confirm Isomeric Structure analyze->confirm

IR Spectroscopy Workflow

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the molecular ion peak for both isomers will be the same (m/z corresponding to C₄H₂Br₂O₄), their fragmentation patterns under electron ionization (EI) may differ due to the different steric and electronic environments.

  • Molecular Ion Peak: The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in a ratio of approximately 1:2:1.

  • Fragmentation: The initial fragmentation is likely to involve the loss of a bromine atom or a carboxyl group. The relative stability of the resulting fragment ions may differ between the (E) and (Z) isomers, leading to variations in the relative intensities of the fragment peaks in the mass spectrum. For example, the loss of HBr or CO₂ are also plausible fragmentation pathways.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI-MS):

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

  • Ionize the sample using a standard electron energy (typically 70 eV).

  • Acquire the mass spectrum over an appropriate m/z range.

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Structure Confirmation introduce Introduce Sample into MS ionize Ionize Sample (EI) introduce->ionize acquire Acquire Mass Spectrum ionize->acquire analyze Analyze Molecular Ion and Fragmentation Pattern acquire->analyze confirm Confirm Molecular Formula and Isomeric Structure analyze->confirm

Mass Spectrometry Workflow

Comparative Data Summary

Spectroscopic Technique(Z)-2,3-Dibromobutenedioic Acid (Dibromomaleic Acid)(E)-2,3-Dibromobutenedioic Acid (Dibromofumaric Acid)
¹H NMR Single singlet for two equivalent COOH protons.Single singlet for two equivalent COOH protons (expected at a different chemical shift).
¹³C NMR Two signals: one for olefinic carbons, one for carbonyl carbons.Two signals: one for olefinic carbons, one for carbonyl carbons (expected at different chemical shifts).
IR Spectroscopy C=C stretching expected to be IR-active. Potential for intramolecular H-bonding.C=C stretching expected to be IR-inactive or very weak. Intermolecular H-bonding dominates.
Mass Spectrometry Molecular ion peak with characteristic Br isotopic pattern.Molecular ion peak with characteristic Br isotopic pattern. Fragmentation pattern may differ.

Note: Specific experimental chemical shift and absorption frequency values are not widely available in the literature for both isomers and would need to be determined experimentally.

Conclusion

The unambiguous structural confirmation of the (E) and (Z) isomers of this compound requires a multi-technique spectroscopic approach. While ¹H and ¹³C NMR provide the most definitive data for distinguishing the isomers based on chemical shifts influenced by their distinct symmetries, IR spectroscopy offers complementary information on vibrational modes, particularly the C=C stretch. Mass spectrometry confirms the molecular weight and can provide supporting evidence through analysis of fragmentation patterns. By integrating the data from these powerful analytical techniques, researchers can confidently and accurately determine the specific isomeric structure of their this compound samples, ensuring the integrity and reproducibility of their scientific work.

References

  • PubChem. 2-Butenedioic acid, 2,3-dibromo-, (2Z)-. [Link]

Sources

Publish Comparison Guide: 2,3-Dibromobutenedioic Acid & Derivatives in Diels-Alder Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dibromobutenedioic acid (specifically its anhydride form, 2,3-dibromomaleic anhydride ) occupies a specialized but high-value niche in organic synthesis. Unlike standard dienophiles (e.g., maleic anhydride) that serve primarily to build carbon scaffolds, dibromo-analogs act as functionalizable platforms . The presence of two bromine atoms lowers the Lowest Unoccupied Molecular Orbital (LUMO), enhancing reactivity toward electron-rich dienes, while simultaneously providing orthogonal "handles" for post-cycloaddition modifications—most notably Palladium-catalyzed cross-coupling and controlled aromatization. This guide compares its performance against chlorinated and non-halogenated alternatives, highlighting its superior utility in diversity-oriented synthesis (DOS) for drug discovery.

Part 1: Technical Comparison & Reactivity Profile

The Active Species: Acid vs. Anhydride

While "this compound" is the parent compound, the anhydride (2,3-dibromomaleic anhydride) is the de facto reagent in Diels-Alder (DA) reactions. The anhydride moiety locks the dienophile in the reactive cis-conformation, whereas the free acid can rotate into the unreactive trans-form (fumaric acid derivative).

  • Recommendation: Use the anhydride for DA cycloadditions; hydrolyze to the acid only if the dicarboxylic acid scaffold is the final target.

Comparative Analysis: Halogenated vs. Standard Dienophiles
Feature2,3-Dibromomaleic Anhydride 2,3-Dichloromaleic Anhydride Maleic Anhydride Dimethyl Acetylenedicarboxylate (DMAD)
Electronic Activation High (Inductive effect of 2x Br lowers LUMO).Very High (Cl is more electronegative than Br).Moderate (Standard reference).High (sp-hybridized carbons).
Steric Hindrance High (Br radius ~1.14 Å). Often favors exo adducts or reversibility.Moderate (Cl radius ~0.99 Å).Low (H is negligible).Low (Linear geometry).
Post-DA Utility Excellent: C-Br bonds are ideal for Suzuki/Stille coupling.Poor: C-Cl bonds are difficult to activate for Pd-coupling.Limited: Only functional group manipulation (e.g., hydrolysis).Moderate: Forms aromatics directly; less flexible than stepwise coupling.
Aromatization Facile: Elimination of HBr or Br₂/decarboxylation.Good: Elimination of HCl.Difficult: Requires oxidation (e.g., DDQ).N/A: Product is often already aromatic/dihydro.
Mechanistic Insight: The "Bromine Effect"

In the reaction with furan , 2,3-dibromomaleic anhydride exhibits distinct behavior compared to maleic anhydride:

  • Reversibility: The bulky bromine atoms destabilize the endo transition state and the adduct itself. This often leads to a thermodynamic preference for the exo-isomer or facile retro-Diels-Alder reaction upon heating.

  • LUMO Lowering: Despite the steric bulk, the electron-withdrawing nature of bromine accelerates the reaction with electron-rich dienes (e.g., cyclopentadiene, anthracene) compared to non-halogenated equivalents.

Part 2: Strategic Applications in Drug Discovery

The primary value of 2,3-dibromomaleic anhydride lies in Diversity-Oriented Synthesis (DOS) . The adducts serve as "branching points" where the bromine atoms can be sequentially replaced to create complex, polysubstituted scaffolds.

The "Coupling-Aromatization" Sequence

A powerful workflow involves:

  • Cycloaddition: Formation of the dibromo-bicyclic adduct.

  • Cross-Coupling: Pd-catalyzed Suzuki-Miyaura coupling to replace one or both Br atoms with aryl/alkyl groups.

  • Aromatization: Acid-catalyzed ring opening or elimination to yield polysubstituted phthalic anhydrides or naphthalenes.

This sequence allows for the rapid construction of allocolchicinoid analogs and polycyclic aromatic hydrocarbons (PAHs) that are difficult to access via linear synthesis.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways available from the dibromo-adduct compared to the standard maleic adduct.

DielsAlderPathways Start 2,3-Dibromomaleic Anhydride Adduct Dibromo-Bicyclic Adduct Start->Adduct Diels-Alder (High Reactivity) Diene Diene (e.g., Furan) Diene->Adduct Arom Substituted Phthalic Anhydride Adduct->Arom Elimination (-HBr/-Br2) (Aromatization) Coupled Di-Aryl/Alkyl Adduct Adduct->Coupled Pd-Cat. Coupling (Suzuki/Stille) Final Complex Polycyclic Scaffold Coupled->Final Ring Opening/ Aromatization Maleic Maleic Anhydride (Reference) MaleicAdduct Standard Adduct (No Halogen Handle) Maleic->MaleicAdduct MaleicAdduct->Arom Requires Oxidation (Difficult)

Caption: Divergent synthetic utility of 2,3-dibromomaleic anhydride. Unlike maleic anhydride, the dibromo-adduct enables direct cross-coupling and facile aromatization.

Part 3: Experimental Protocols

Synthesis of 2,3-Dibromomaleic Anhydride

Note: Commercially available, but synthesis ensures freshness and purity.

Principle: Bromination of maleic anhydride followed by elimination.

  • Reagents: Maleic anhydride (2.0 g, ~20 mmol), Aluminum chloride (AlCl₃, 0.3 mmol, catalyst), Bromine (Br₂, 2.1 mL, ~40 mmol).

  • Procedure:

    • Mix maleic anhydride and AlCl₃ in a sealed pressure tube.

    • Carefully add bromine.

    • Heat to 120 °C for 16 hours . (Caution: High pressure/corrosive fumes).

    • Cool to room temperature.[1] Dissolve the reaction mixture in ethyl acetate.

    • Filter to remove catalyst residues. Evaporate solvent.[2]

    • Recrystallize the residue from chloroform/hexane.

  • Yield: ~87% as an off-white/yellow solid.

  • Validation: ¹³C NMR (CDCl₃) δ 131.8, 159.0 ppm.

Protocol: Diels-Alder Reaction with Furan

Objective: Synthesis of the exo-7-oxabicyclo[2.2.1]heptane derivative.

  • Reagents: 2,3-Dibromomaleic anhydride (1.0 eq), Furan (5.0 eq, excess used as solvent/reactant), Diethyl ether (anhydrous).

  • Procedure:

    • Dissolve 2,3-dibromomaleic anhydride in minimal diethyl ether.

    • Add furan at 0 °C (ice bath) to control the exotherm.

    • Allow to warm to room temperature and stir for 12–24 hours.

    • Note: The product often precipitates directly. If not, concentrate under reduced pressure.

  • Workup:

    • Filter the precipitate and wash with cold ether/hexane.

    • Critical Step: Do not heat strongly during drying, as the retro-Diels-Alder reaction is facile for furan adducts.

  • Observation: The product is typically the exo-adduct due to the steric bulk of the bromine atoms preventing the endo approach.

References

  • Synthesis of 2,3-Dibromomaleic Anhydride: Cheng, C.-F., Lai, Z.-C., & Lee, Y.-J. (2008). "Synthesis of 3,4-dibromomaleic anhydride and its application." Tetrahedron, 64(19), 4347–4353. Link

  • Diels-Alder Kinetics & Mechanism: Rivero, U., Meuwly, M., & Willitsch, S. (2017). "A computational study of the Diels-Alder reactions between 2,3-dibromo-1,3-butadiene and maleic anhydride." Chemical Physics Letters, 683, 598–605. Link

  • Furan-Maleic Anhydride Adduct Stability: Rzepa, H. S., et al. (2013). "Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer."[3] Chemical Communications. Link

  • Applications in Aromatization: Shkoor, M. G., & Ni, I. (2013). "Introducing the Diels-Alder Reactivity of 2-Furanmethanethiol with Selected Maleic Acid Derivatives." Heterocycles, 88(2).[2][4] Link

Sources

Comparative study of different synthetic routes to 2,3-Dibromobutenedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of 2,3-dibromobutenedioic acid, a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic compounds, can be approached through several distinct pathways. This guide provides an in-depth comparative analysis of the most common synthetic routes, offering insights into the mechanistic underpinnings, experimental protocols, and a quantitative comparison of their respective efficiencies and practicalities.

Introduction to this compound

This compound exists as two geometric isomers: dibromomaleic acid (Z-isomer) and dibromofumaric acid (E-isomer). The stereochemistry of the final product is a critical consideration and is highly dependent on the chosen synthetic route and the stereochemistry of the starting materials. These isomers serve as versatile precursors in a variety of chemical transformations, including Diels-Alder reactions and as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Comparative Analysis of Synthetic Routes

This guide will focus on two primary strategies for the synthesis of this compound:

  • Route A: Direct Bromination of Acetylenedicarboxylic Acid. This is a conceptually straightforward approach involving the electrophilic addition of bromine across the carbon-carbon triple bond of acetylenedicarboxylic acid.

  • Route B: Bromination of Maleic Anhydride followed by Hydrolysis. This two-step process begins with the bromination of a readily available starting material, maleic anhydride, to form dibromomaleic anhydride, which is subsequently hydrolyzed to yield dibromomaleic acid.

A third, related synthesis of a similar structural motif, the synthesis of mucobromic acid from furfural, will also be briefly discussed to provide a broader context of dibrominated alkene synthesis.

Route A: Direct Bromination of Acetylenedicarboxylic Acid

This method, in theory, offers the most direct path to this compound. The electrophilic addition of bromine to an alkyne typically proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs in an anti-fashion, leading to the formation of the E-isomer, dibromofumaric acid.

Reaction Mechanism: Electrophilic Addition of Bromine to an Alkyne

The generally accepted mechanism involves the initial attack of the π-electrons of the alkyne on a bromine molecule, leading to the formation of a bridged bromonium ion intermediate. This intermediate is then attacked by a bromide ion from the opposite side, resulting in anti-addition of the two bromine atoms.

Figure 1: General mechanism for the electrophilic addition of bromine to an alkyne, proceeding via a cyclic bromonium ion intermediate to give the anti-addition product.

Experimental Protocol

Proposed Protocol:

  • Dissolve acetylenedicarboxylic acid in a suitable inert solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Slowly add a solution of bromine in the same solvent to the acetylenedicarboxylic acid solution at a controlled temperature, likely room temperature or slightly below, while protecting the reaction from light.

  • Monitor the reaction by observing the disappearance of the bromine color.

  • After the reaction is complete, the solvent would be removed under reduced pressure.

  • The crude product would then be purified by recrystallization.

Advantages and Disadvantages
  • Advantages:

    • Direct, one-step synthesis.

    • Potentially high atom economy.

  • Disadvantages:

    • Lack of a well-established and optimized protocol with reliable yield data.

    • The starting material, acetylenedicarboxylic acid, is relatively expensive and can be hazardous.

    • The stereochemical outcome, while predicted to be trans (dibromofumaric acid), would require experimental verification.

Route B: Bromination of Maleic Anhydride and Subsequent Hydrolysis

This two-step route offers a more well-documented and potentially more practical approach, starting from the readily available and less expensive maleic anhydride.

Step 1: Synthesis of Dibromomaleic Anhydride

This step involves the direct bromination of maleic anhydride. The reaction typically requires elevated temperatures and the use of a Lewis acid catalyst.

Reaction Workflow:

Dibromomaleic Anhydride Synthesis Start Maleic Anhydride + Br₂ + AlCl₃ Reaction Heat in Sealed Tube (120°C, 16h) Start->Reaction Workup Cool & Transfer to Ethyl Acetate Reaction->Workup Filtration Filter & Evaporate Workup->Filtration Purification Add Chloroform, Filter & Evaporate Filtration->Purification Product Dibromomaleic Anhydride Purification->Product

Figure 2: Workflow for the synthesis of dibromomaleic anhydride from maleic anhydride.

Experimental Protocol: [1]

  • A mixture of maleic anhydride (2.0 g, 20.39 mmol), aluminum chloride (40.8 mg, 0.3 mmol), and bromine (2.1 mL, 40.78 mmol) is placed in a sealed tube.[1]

  • The sealed tube is heated to 120 °C for 16 hours.[1]

  • After cooling to room temperature, the reaction mixture is transferred to ethyl acetate.[1]

  • The ethyl acetate solution is filtered, and the filtrate is evaporated.[1]

  • To the resulting solid, 100 mL of chloroform is added, the mixture is filtered, and the filtrate is evaporated to yield an off-white to yellow solid.[1]

    • Yield: 87%[1]

Step 2: Hydrolysis of Dibromomaleic Anhydride to Dibromomaleic Acid

The cyclic anhydride is then opened to the corresponding dicarboxylic acid by hydrolysis. This is typically achieved by heating the anhydride in the presence of water.

Reaction Mechanism: Anhydride Hydrolysis

The hydrolysis of an anhydride involves the nucleophilic attack of water on one of the carbonyl carbons, followed by proton transfer and ring-opening to form the dicarboxylic acid.

Experimental Protocol: While a specific protocol for dibromomaleic anhydride is not detailed in the provided search results, a general procedure for anhydride hydrolysis can be adapted.

General Protocol:

  • Dibromomaleic anhydride is suspended in water.

  • The mixture is heated, often to reflux, to facilitate the hydrolysis.

  • Upon cooling, the dibromomaleic acid crystallizes out of the solution.

  • The product is collected by filtration and dried.

Advantages and Disadvantages
  • Advantages:

    • Starts from inexpensive and readily available maleic anhydride.

    • The synthesis of the intermediate anhydride is well-documented with a high yield (87%).[1]

    • This route stereospecifically yields the Z-isomer, dibromomaleic acid.

  • Disadvantages:

    • Two-step process.

    • The bromination step requires high temperature and the use of a sealed tube, which can be a safety concern.

    • The use of bromine, a hazardous and corrosive substance, is required.

Related Synthesis: Mucobromic Acid from Furfural

While not a direct synthesis of this compound, the preparation of mucobromic acid from furfural is a relevant and well-documented procedure that also yields a dibrominated alkene structure. Mucobromic acid is an organic compound that consists of a dibrominated alkene with aldehyde and carboxylic acid functional groups.[1]

Synthesis Overview: Mucobromic acid can be synthesized by the bromination of furfural in water, which proceeds via an oxidation and decarboxylation process.[1] A detailed procedure is available in Organic Syntheses, which involves the addition of bromine to a vigorously stirred mixture of furfural and water at a low temperature (<5 °C).[2] The reaction is then heated to reflux, and after workup, mucobromic acid can be obtained in yields of 75-83%.[2]

This route is noteworthy for its use of a bio-renewable starting material (furfural) and provides a highly functionalized dibromoalkene.

Quantitative Comparison of Synthetic Routes

Parameter Route A: Direct Bromination of Acetylenedicarboxylic Acid Route B: Bromination of Maleic Anhydride & Hydrolysis
Starting Material Acetylenedicarboxylic AcidMaleic Anhydride
Number of Steps 12
Overall Yield Not well-documentedHigh (anhydride step is 87%)[1]
Stereochemistry Predicted to be E (Dibromofumaric acid)Z (Dibromomaleic acid)
Reaction Conditions Likely mild (room temp.)High temperature (120 °C), sealed tube for bromination[1]
Reagent Cost Starting material is expensiveStarting material is inexpensive
Safety Concerns Use of hazardous acetylenedicarboxylic acid and bromineUse of corrosive bromine and high-pressure sealed tube reaction

Conclusion and Recommendations

For the synthesis of dibromomaleic acid (Z-isomer) , Route B is the more established and reliable method. It starts from an inexpensive and readily available material and proceeds with a high yield for the key bromination step.[1] While it is a two-step process and involves a high-temperature reaction in a sealed tube, the procedure is well-documented, making it a more practical choice for laboratory synthesis.

The direct bromination of acetylenedicarboxylic acid (Route A) , while appealing in its directness, suffers from a lack of established protocols and reliable yield data. This makes it a less predictable and potentially more resource-intensive route due to the higher cost of the starting material. Further research and optimization would be required to establish this as a viable and competitive synthetic method. For researchers specifically targeting dibromofumaric acid (E-isomer) , exploring and optimizing this direct bromination route may be a worthwhile endeavor, given the stereochemical outcome predicted by the mechanism of electrophilic addition to alkynes.

The synthesis of mucobromic acid from furfural, while not a direct route to the target compound, highlights an alternative strategy using a bio-based feedstock to generate a related and highly functionalized dibromoalkene structure.[1][2]

References

  • Organic Syntheses. mucobromic acid. [Link]

Sources

Definitive Structural Assignment: X-ray Crystallography for 2,3-Dibromobutenedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Process Chemists

Executive Summary

In the structural characterization of 2,3-dibromobutenedioic acid (also known as dibromofumaric or dibromomaleic acid), researchers often face a critical ambiguity: distinguishing between the E-isomer (trans) and Z-isomer (cis) . While Nuclear Magnetic Resonance (NMR) is the standard for organic characterization, it fails in this specific instance due to the absence of vinylic protons necessary for coupling constant analysis (


).

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive analytical standard. By leveraging the high electron density of bromine (


), SC-XRD provides an unambiguous 3D structural model, bypassing the limitations of spectroscopic methods. We also address the determination of "absolute configuration" in the context of its chiral saturated analogs (2,3-dibromosuccinic acid), often associated with this synthesis.
The Stereochemical Challenge

The molecule this compound (


) presents a unique challenge:
  • Tetrasubstituted Double Bond: There are no protons on the alkene carbons. Standard

    
    -NMR cannot determine geometry via Karplus relationships.
    
  • Symmetry: Both isomers are highly symmetric, simplifying NMR spectra to single peaks that are indistinguishable without reference standards.

  • Terminology Note: While the alkene itself is achiral (possessing a plane of symmetry), the term "Absolute Configuration" is frequently applied to the definitive geometric assignment (

    
    )  or the resolution of its chiral precursor/product, 2,3-dibromosuccinic acid  (
    
    
    
    or
    
    
    ).
Isomer Overview
IsomerCommon NameGeometrySymmetry Point Group
E-Isomer Dibromofumaric AcidTrans

(Centrosymmetric)
Z-Isomer Dibromomaleic AcidCis

(Plane of symmetry)
Comparative Analysis: XRD vs. Alternative Methods

The following table objectively compares the efficacy of analytical techniques for this specific molecule.

FeatureSingle Crystal XRD Solution NMR (

)
Vibrational Spectroscopy (IR/Raman)
Primary Data Electron density map (

)
Chemical shift (

), NOE
Vibrational modes (

)
E/Z Determination Definitive (Direct visualization)Ambiguous (Requires NOE between COOH and Br, often weak)Good (Mutual exclusion principle for

)
Sample State Solid (Crystal required)Solution (

or DMSO-

)
Solid or Solution
"Absolute" Capability Yes (via Anomalous Dispersion of Br)No (Relative only)No
Limit of Detection Single crystal (~0.1 mm)~1-5 mg<1 mg
Cost/Time High / 2-24 HoursLow / 10 MinutesLow / 10 Minutes
Why NMR Fails Here

In typical alkenes, the coupling constant


 (6–14 Hz) vs. 

(11–18 Hz) allows easy assignment. This compound lacks these protons.

shifts are influenced by steric compression (gamma-gauche effect), but without a known standard for both isomers, assignment is speculative.
The X-ray Advantage: The Heavy Atom Effect

The presence of two Bromine atoms makes this molecule an ideal candidate for X-ray crystallography, even with suboptimal crystals.

  • Scattering Power: Bromine (

    
    ) scatters X-rays roughly 6x more strongly than Carbon (
    
    
    
    ). This dominates the diffraction phases.
  • Patterson Methods: The heavy Br atoms allow the structure to be solved using Patterson maps (vector maps) rather than relying solely on Direct Methods, ensuring a solution even if the light atoms (C, O) are disordered.

  • Anomalous Dispersion: If the user is investigating the chiral saturated analog (2,3-dibromosuccinic acid) , the anomalous scattering factor (

    
    ) of Bromine is significant for Mo-K
    
    
    
    radiation (
    
    
    ) and Cu-K
    
    
    (
    
    
    ). This allows calculation of the Flack Parameter to determine absolute configuration (
    
    
    vs
    
    
    ) without derivatization.
Experimental Protocol: Definitive Assignment
Phase 1: Crystallization
  • Solvent System: Slow evaporation from Acetone/Water (1:1) or Glacial Acetic Acid.

  • Target: Block-like crystals. Needles (common for the trans form) often suffer from stacking faults.

  • Expert Tip: The cis-isomer (maleic) often crystallizes with water of hydration due to the polarity of the cis-carboxyl groups. Check for solvent peaks in the difference map.

Phase 2: Data Collection
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    .
    • Reason: Bromine absorbs Cu radiation heavily (

      
       mm
      
      
      
      ), leading to severe absorption errors. Mo reduces this (
      
      
      mm
      
      
      ).
  • Temperature: 100 K (Cryostream). Freezing rotation reduces thermal ellipsoids, essential for resolving the C=C bond length (typically 1.33 Å) vs C-C (1.48 Å).

Phase 3: Refinement & Validation
  • Absorption Correction: Mandatory. Use analytical (face-indexing) or multi-scan (SADABS/CrysAlis) methods.

  • Space Group Determination:

    • Trans (Fumaric): Expect

      
       or 
      
      
      
      (
      
      
      , molecule on inversion center).
    • Cis (Maleic): Expect

      
       (
      
      
      
      , no internal symmetry in the lattice) or
      
      
      .
  • Validation: Check the

    
     bond length.[1] Typical vinylic 
    
    
    
    is 1.88 – 1.90 Å . Significant deviation suggests disorder or incorrect assignment.
Decision Logic & Workflow

The following diagrams illustrate the logical pathway for structural assignment and the specific X-ray workflow.

StructuralAssignment Start Unknown Isomer: this compound CheckProtons Are vinylic protons present? Start->CheckProtons NMR Use 1H-NMR (Coupling Constants) CheckProtons->NMR Yes NoProtons No (Tetrasubstituted) CheckProtons->NoProtons No XRD_Path Select X-ray Crystallography NoProtons->XRD_Path Gold Standard IR_Path Select IR/Raman (Symmetry check) NoProtons->IR_Path Quick Screen XRD_Result Definitive 3D Structure (Bond Angles + Packing) XRD_Path->XRD_Result IR_Result Inferred Geometry (Mutual Exclusion Rule) IR_Path->IR_Result

Figure 1: Decision matrix for selecting the analytical method. Note that for tetrasubstituted alkenes, NMR is bypassed in favor of XRD.

XRD_Workflow Crystal Single Crystal Growth (Acetone/Water) Diffraction Data Collection (Mo-Kα Source) Crystal->Diffraction Br scattering Process Data Reduction & Absorption Corr. Diffraction->Process Raw Frames Solve Structure Solution (Heavy Atom Method) Process->Solve Patterson Map Refine Refinement (R-factor < 5%) Solve->Refine Model Building Output Geometric Assignment (E vs Z) Refine->Output Final CIF

Figure 2: The crystallographic workflow emphasizing the Heavy Atom Method enabled by Bromine.

Critical Data Points for Verification

When reviewing your X-ray data, ensure the parameters align with established values for halogenated unsaturated acids.

ParameterExpected ValueSignificance
C=C Bond Length 1.32 – 1.35 ÅConfirms double bond character (vs 1.54 Å for succinic impurity).
C-Br Bond Length 1.88 – 1.91 ÅStandard for

hybridized Carbon-Bromine bond.
Torsion Angle (Br-C-C-Br) ~180° (Trans) or ~0° (Cis)Defines the geometry.[2] Cis may deviate (10-20°) due to steric repulsion.
R-Factor (

)
< 5.0%Indicates a high-quality model.
Goodness of Fit (S) ~1.0Indicates proper weighting scheme.
References
  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.
  • Eriksson, M., Fischer, A., Lind, J., & Zazzi, A. (2006).[3] (RS)-2,3-Dibromosuccinic acid.[3][4] Acta Crystallographica Section E, 62(1), o200–o201.[3] Link (Demonstrates the structure of the saturated analog often confused with the alkene).

  • Fischer, A. (2006).[3][4] 2-Bromofumaric acid.[4] Acta Crystallographica Section E, 62(5), o1841–o1843. Link (Direct structural data for the trans-bromo acid family).

  • Flack, H. D. (1983).[5] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link (The foundational paper for absolute configuration determination using anomalous scattering).

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. Link (Software standard for solving heavy-atom structures).

Sources

Technical Comparison: 2,3-Dibromobutenedioic Acid vs. 2,3-Dichlorobutenedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a critical technical analysis of 2,3-Dibromobutenedioic acid (Dibromomaleic acid) versus its chlorinated analog, 2,3-Dichlorobutenedioic acid (Dichloromaleic acid). While structurally similar, the divergence in the atomic radius and electronegativity of the halogen substituents (Br vs. Cl) dictates distinct reactivity profiles.

The Verdict:

  • This compound (and its imide derivatives) is the superior choice for bioconjugation and cysteine bridging . The weaker C-Br bond facilitates rapid nucleophilic vinylic substitution (

    
    ), allowing for efficient, reversible cross-linking of disulfide bonds in proteins.
    
  • 2,3-Dichlorobutenedioic acid is the preferred building block for permanent metabolic inhibitors and robust heterocyclic synthesis where higher thermal stability and resistance to hydrolytic cleavage are required.

Chemical & Physical Profile

The fundamental difference lies in the leaving group ability and the inductive influence on the carboxylate groups.

PropertyThis compound2,3-Dichlorobutenedioic AcidSignificance
Formula


Br is significantly heavier, affecting mass load in ADCs.
Molar Mass ~273.86 g/mol ~184.96 g/mol Dichloro is more atom-efficient for small molecule synthesis.
C-X Bond Energy ~276 kJ/mol (C-Br)~338 kJ/mol (C-Cl)Critical : Br is a much better leaving group, accelerating substitution.
Acidity (pKa) Strong Acid (pKa


1.2)
Very Strong Acid (pKa


0.8)
Cl is more electronegative, stabilizing the conjugate base more effectively.
Electrophilicity HighVery HighCl withdraws more electron density, activating the double bond, but reacts slower due to bond strength.
Solubility Moderate (Polar Organics)Good (Water/Polar Organics)Dichloro analogs are generally more water-soluble.

*Estimated values based on inductive effects relative to maleic acid (pKa 1.9).

Mechanistic Reactivity Analysis

The utility of these compounds in drug development hinges on their behavior as Michael acceptors followed by elimination —a sequence known as Nucleophilic Vinylic Substitution (


).
The Mechanism

Both compounds react with nucleophiles (thiols, amines) via an addition-elimination pathway.

  • Addition : The nucleophile attacks the electron-deficient double bond.

  • Elimination : The halide acts as a leaving group, restoring the double bond.

Comparative Kinetics :

  • Dibromo- : The rate-determining step is often the initial attack, but the elimination of

    
     is rapid due to the weaker C-Br bond. This allows for a "double substitution" (bridging) to occur quickly at physiological pH.
    
  • Dichloro- : While the double bond is more electron-poor (making it a "harder" electrophile), the strong C-Cl bond retards the elimination step. This can lead to stalled intermediates or require higher temperatures/pH to drive the reaction to completion.

Visualization: Reaction Pathway

The following diagram illustrates the mechanism of cysteine bridging, the primary application for the dibromo variant.

SNV_Mechanism cluster_legend Kinetic Differentiator Start 2,3-Dihalomaleic Acid (X = Br or Cl) Transition1 Intermediate: Thiol Addition Start->Transition1 + R-SH (Nucleophile) Step1_Product Monothio-Halo Maleic Acid Transition1->Step1_Product - HX (Elimination) Br > Cl (Speed) Transition2 2nd Thiol Attack (Cyclization) Step1_Product->Transition2 + R-SH (Intramolecular) Final Dithio-Maleic Bridge (Stable) Transition2->Final - HX (Bridge Formation) Note Br eliminates 10-100x faster than Cl in biological buffers

Caption: Step-wise mechanism of nucleophilic vinylic substitution. The elimination of HX (red arrow) is the kinetic differentiator where Dibromo outperforms Dichloro.

Application Case Study: Next-Gen Bioconjugation

In the development of Antibody-Drug Conjugates (ADCs), 2,3-dibromomaleimide (derived from the acid) is the gold standard for "disulfide bridging."

Why Dibromo dominates Dichloro in ADCs:
  • Reversibility : The thiomaleimide adducts formed from dibromomaleic acid can be reversed using excess reducing agents (e.g., TCEP). This is crucial for "catch-and-release" purification strategies.

  • Fluorescence Quenching : The bromine atoms provide a heavy-atom effect that can quench fluorophores until substitution occurs, offering a "turn-on" sensing mechanism that chlorine lacks.

  • Stability : While Dichloro- adducts are chemically stable, the slower reaction kinetics often lead to incomplete bridging (mono-addition), resulting in heterogeneous ADC mixtures. Dibromo reagents drive the reaction to the thermodynamic "bridged" product efficiently.

Experimental Data Summary (Protein Cross-linking)
ParameterDibromomaleimide (DBM)Dichloromaleimide (DCM)
Reaction Time (pH 8) < 15 minutes> 60 minutes
Yield (Bridged) > 95%~ 75% (mixed species)
Hydrolytic Stability High (after bridging)High
Thiol Exchange Reversible with excess thiolDifficult to reverse

Experimental Protocols

Protocol A: Synthesis of 2,3-Dibromomaleimide Bridge (Bioconjugation)

Use this protocol for site-specific modification of antibodies or peptides containing disulfide bonds.

Reagents:

  • Target Peptide/Protein (100 µM in PBS, pH 7.4)

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • 2,3-Dibromomaleimide (dissolved in DMF)

Workflow:

  • Reduction : Incubate protein with 1.1 equivalents of TCEP for 1 hour at 37°C to reduce interchain disulfides.

  • Conjugation : Add 1.1 equivalents of 2,3-Dibromomaleimide.

    • Note: The reaction is instantaneous. The solution may turn slightly yellow.

  • Incubation : Allow to react for 10 minutes at room temperature.

  • Purification : Remove excess reagents via PD-10 desalting column or dialysis.

  • Validation : Analyze via LC-MS. Expect a mass shift of +95 Da (Maleic bridge + 2S - 2H) relative to the reduced protein, or +93 Da relative to the native disulfide.

Protocol B: Synthesis of this compound (Precursor)

For researchers needing to synthesize the core acid from scratch.

  • Bromination : Dissolve Fumaric acid (10 g) in boiling water. Add Bromine (

    
    ) dropwise under reflux.
    
  • Oxidation/Elimination : The resulting meso-2,3-dibromosuccinic acid is isolated.

  • Aromatization : To obtain the unsaturated dibromomaleic acid, heat the succinic derivative with dry pyridine or acetic anhydride to induce elimination of HBr and subsequent oxidation/anhydride formation.

  • Hydrolysis : The anhydride is hydrolyzed in acidic water to yield this compound.

Workflow Visualization

Bioconjugation_Workflow cluster_decision Why Dibromo? Native Native Antibody (Disulfide Intact) Reduced Reduced Antibody (Free Thiols - SH HS -) Native->Reduced TCEP Reduction (37°C, 1h) Bridged Bridged Conjugate (Rigid Linker) Reduced->Bridged + Reagent (Fast Substitution) Reagent Reagent Selection: 2,3-Dibromomaleimide Reagent->Bridged Analysis QC: LC-MS / SDS-PAGE Bridged->Analysis Verification Decision If Dichloro used: Slower reaction Incomplete bridging

Caption: Workflow for antibody stabilization using dibromomaleimide. The reagent choice dictates the efficiency of the "Bridged Conjugate" step.

References

  • Morais, M., et al. (2015). "Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis." Chemical Science.

  • Schumacher, F. F., et al. (2014). "Next Generation Maleimides: Enable the Construction of Homogeneous Antibody-Drug Conjugates via Disulfide Bridging."[1] Organic & Biomolecular Chemistry.

  • Smith, M. E. B., et al. (2010). "Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides." Journal of the American Chemical Society.

  • PubChem. (2025).[2][3][4] "2,3-Dichloro-2-butenedioic acid Compound Summary." National Library of Medicine.

  • BenchChem. (2025).[1] "The Reactivity of Dibromomaleimide Towards Cysteine Residues: A Technical Guide." BenchChem Technical Guides. [1]

Sources

Thermal stability comparison of 2,3-Dibromobutenedioic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

As a Senior Application Scientist in synthetic and analytical chemistry, I frequently encounter challenges in formulation and synthesis involving halogenated dicarboxylic acids. The isomers of 2,3-dibromobutenedioic acid—dibromomaleic acid (cis-isomer) and dibromofumaric acid (trans-isomer)—present a textbook case study on how molecular stereochemistry dictates macroscopic thermal stability.

This guide objectively compares the thermophysical properties of these two isomers, explains the mechanistic causality behind their divergent thermal behaviors, and provides self-validating experimental protocols for laboratory verification.

Stereochemical Causality of Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its three-dimensional geometry. For this compound, the restricted rotation around the carbon-carbon double bond creates two distinct stereoisomers with vastly different thermal degradation pathways[1]:

  • Dibromomaleic Acid (cis-isomer): In this configuration, the two carboxylic acid (-COOH) groups are locked in close spatial proximity on the same side of the pi-bond. When subjected to moderate thermal stress (~119–125 °C), the thermal energy easily overcomes the activation barrier for intramolecular nucleophilic acyl substitution. This results in the expulsion of a water molecule (dehydration) and the formation of a highly stable, five-membered cyclic structure known as dibromomaleic anhydride [2].

  • Dibromofumaric Acid (trans-isomer): Here, the carboxyl groups are positioned on opposite sides of the rigid double bond. Because of this steric separation, direct intramolecular dehydration is geometrically impossible[2]. To form an anhydride, the molecule would first need to undergo a highly endothermic isomerization (breaking the pi-bond), which requires massive energy input. Consequently, dibromofumaric acid is highly thermally stable, resisting degradation until it reaches extreme temperatures (~225–230 °C), at which point it undergoes catastrophic decomposition rather than clean dehydration[3].

Thermophysical Data Comparison

The quantitative differences in thermal behavior are summarized in the table below. The cis-isomer acts as a precursor to anhydride synthesis, whereas the trans-isomer is preferred in applications requiring high-temperature resilience.

PropertyDibromomaleic AcidDibromofumaric Acid
IUPAC Name (Z)-2,3-dibromobut-2-enedioic acid(E)-2,3-dibromobut-2-enedioic acid
Stereochemistry Cis (Z)Trans (E)
Melting Point / Degradation 119 – 125 °C (Decomposes)[4]225 – 230 °C (Decomposes)[3]
Primary Thermal Reaction Intramolecular DehydrationHigh-Temperature Decarboxylation / Breakdown
Primary Degradant Dibromomaleic Anhydride (MP: 118-119 °C)[5]Non-specific carbonaceous residues & HBr
Application Suitability Anhydride intermediate synthesisHigh-temperature polymer cross-linking

Experimental Workflows: Thermal Verification

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By coupling thermal stress with real-time mass analysis (TGA), researchers can definitively differentiate between the two isomers based on mass-loss stoichiometry.

Protocol A: Thermal Dehydration Assay of Dibromomaleic Acid

Objective: To observe the stoichiometric loss of water during the transition from dibromomaleic acid to dibromomaleic anhydride.

  • Sample Preparation: Accurately weigh 10.0 mg of high-purity dibromomaleic acid[6] into an alumina crucible.

  • Instrument Setup: Load the crucible into a Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimetry (DSC). Set the purge gas to dry Nitrogen at 50 mL/min.

  • Heating Program: Ramp the temperature from 25 °C to 150 °C at a controlled rate of 5 °C/min.

  • Observation & Causality: As the temperature approaches 119–125 °C[4], an endothermic peak will appear on the DSC curve, accompanied by a sharp mass loss on the TGA curve.

  • Validation: Calculate the mass loss. A loss of approximately 6.5% of the initial mass corresponds exactly to the stoichiometric loss of one molar equivalent of H₂O (18.01 g/mol ) from the parent acid (273.86 g/mol ), confirming the formation of dibromomaleic anhydride (CID 70727)[7].

Protocol B: High-Temperature Decomposition of Dibromofumaric Acid

Objective: To verify the thermal resilience and ultimate decomposition threshold of the trans-isomer.

  • Sample Preparation: Weigh 10.0 mg of dibromofumaric acid into a fresh alumina crucible.

  • Instrument Setup: Utilize the same TGA/DSC setup under a Nitrogen atmosphere.

  • Heating Program: Ramp the temperature from 25 °C to 300 °C at 10 °C/min.

  • Observation & Causality: The DSC trace will remain relatively flat through the 120 °C mark, proving the absence of dehydration (due to the trans geometry). Stability is maintained until approximately 225 °C[3].

  • Validation: At ~225–230 °C, a massive, multi-stage weight loss will occur, indicating the destruction of the carbon skeleton and the release of hydrogen bromide (HBr) and carbon dioxide (CO₂).

Reaction Pathway Visualization

The following diagram illustrates the divergent thermal pathways of the two isomers, highlighting how structural geometry dictates the required thermal activation energy and the resulting degradation products.

G Cis Dibromomaleic Acid (cis-Isomer) Heat1 Heat (~119-125 °C) Cis->Heat1 Trans Dibromofumaric Acid (trans-Isomer) Heat2 Heat (~225-230 °C) Trans->Heat2 Anhydride Dibromomaleic Anhydride + H2O Heat1->Anhydride Intramolecular Dehydration Decomp Thermal Decomposition (Decarboxylation) Heat2->Decomp High-Temp Breakdown

Thermal degradation pathways of this compound isomers.

References

  • Fisher Scientific. SAFETY DATA SHEET: Dibromomaleic acid. 4

  • LookChem. DIBROMOMALEIC ACID CAS NO.608-37-7. 6

  • Quora / Chemical Information Services. Why does malic acid produce anhydrous but fumaric acid does not?2

  • Defense Technical Information Center (DTIC). Encyclopedia of Explosives and Related Items. Volume 5 (Dibromofumaric Acid). 3

  • Cambridge University Press. Stereochemistry: Fumaric and maleic acid derivatives. 1

  • Guidechem. 1122-12-9 DIBROMOMALEIC ANHYDRIDE C4Br2O3. 5

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70727, 2,5-Furandione, 3,4-dibromo-. 7

Sources

Safety Operating Guide

2,3-Dibromobutenedioic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical hygiene, waste logistics, and laboratory safety, I frequently consult with drug development professionals and researchers on the lifecycle management of complex reagents. 2,3-Dibromobutenedioic acid (CAS: 608-37-7 for the cis-isomer, dibromomaleic acid; 608-38-8 for the trans-isomer, dibromofumaric acid) is a halogenated dicarboxylic acid utilized in specialized organic synthesis and studied extensively as a water disinfection byproduct (DBP).

Proper disposal of this compound is not merely a regulatory formality; it is a critical safety operation. The presence of both a dicarboxylic acid moiety and heavy bromination dictates strict handling parameters to prevent equipment corrosion, toxic gas generation, and environmental contamination.

Below is the authoritative, step-by-step operational guide for the safe containment and disposal of this compound.

Causality-Driven Hazard Assessment

Before executing any disposal protocol, it is imperative to understand why specific procedures are mandated. Every operational rule is derived directly from the molecule’s physicochemical properties:

  • Halogenated Reactivity: this compound contains approximately 58% bromine by mass. When incinerated in standard waste streams, brominated organics generate highly toxic and corrosive hydrogen bromide (HBr) gas. Therefore, this chemical must be strictly segregated into Halogenated Organic Waste streams, which are processed in specialized rotary kilns equipped with caustic scrubbing systems to neutralize acidic exhaust[1].

  • Corrosivity and Metal Incompatibility: As a dicarboxylic acid, aqueous solutions (or moisture-exposed solids) of this compound can react aggressively with mild steel or galvanized metals to produce explosive hydrogen gas[2]. This necessitates the exclusive use of High-Density Polyethylene (HDPE) or borosilicate glass for primary and secondary containment.

  • Toxicity Profile: The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3]. Aerosolized dust or solvent vapors must be contained, mandating that all waste transfers occur within a certified chemical fume hood[4].

Quantitative Data & Operational Impact

Summarizing the chemical's profile allows laboratory personnel to anticipate logistical bottlenecks during waste accumulation.

ParameterValue / ClassificationOperational Impact & Causality
CAS Number 608-37-7 (Z-isomer) 608-38-8 (E-isomer)Ensures accurate chemical tracking on EPA/RCRA hazardous waste manifests.
Molecular Weight 273.86 g/mol Determines stoichiometric limits for safe aqueous neutralization[3].
Halogen Mass Fraction ~58.4% BromineStrictly prohibits drain disposal; mandates segregation from non-halogenated solvents to prevent exponential increases in disposal costs[5].
GHS Hazard Codes H315, H319, H335Requires handling exclusively in a fume hood using nitrile gloves and splash goggles[6].
Incompatibilities Strong Bases, Reducing Agents, Mild SteelDictates the use of HDPE/glass containment and prohibits commingling with reactive waste streams[6].

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical decision tree for processing this compound waste based on its phase and solvent matrix.

WasteWorkflow A Waste Generation: This compound BB BB A->BB Aqueous Solutions B Phase Assessment (Aqueous vs. Organic) D Organic Stream: Halogenated Segregation B->D Solvent Mixtures C Aqueous Stream: Neutralize (pH 6-8) E Containment: HDPE or Glass (No Steel) C->E D->E F Labeling & SAA Storage (STOT SE 3, Irritant) E->F G Final Disposal: High-Temp Incineration F->G BB->C Aqueous Solutions

Workflow for segregation and disposal of this compound waste.

Self-Validating Disposal Methodology

To ensure absolute safety and regulatory compliance, execute the following step-by-step protocol. Each phase includes a validation check to create a closed-loop, self-verifying system.

Phase 1: Preparation and Container Selection
  • Action: Conduct all waste transfer operations inside a certified chemical fume hood. Select a chemically compatible container—preferably a 4-liter white poly (HDPE) bottle or a PTFE-lined borosilicate glass bottle[4].

  • Causality: Prevents inhalation of irritating dust/vapors (H335) and eliminates the risk of acid-metal reactions that generate explosive hydrogen gas[2].

  • Validation Check: Visually inspect the container for micro-fractures. Verify that the container previously held compatible chemicals (do not use containers that previously held strong reducing agents or heavy metals)[5][6].

Phase 2: Phase Segregation and Collection
  • Action (Organic Solvents): If the acid is dissolved in organic solvents (e.g., dichloromethane, methanol), pour the mixture directly into the designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste[4].

  • Action (Aqueous Solutions): If the waste is strictly aqueous, carefully neutralize the solution to a pH of 6–8 using dilute sodium bicarbonate (

    
    ) or sodium hydroxide (
    
    
    
    ) before adding it to the waste container. Add the base slowly to manage exothermic heat generation.
  • Causality: Commingling halogenated and non-halogenated waste taints the entire volume, legally classifying it all as halogenated and needlessly multiplying disposal costs[5]. Neutralizing aqueous streams prevents the triggering of the EPA D002 (Corrosive) characteristic code[7].

  • Validation Check: For aqueous streams, use a calibrated pH meter or universal indicator strips to confirm the pH is between 6 and 8 before sealing the container.

Phase 3: Labeling and SAA Management
  • Action: Immediately attach an institutional Hazardous Waste Tag to the container before the first drop of waste is added. Explicitly list "this compound" (avoid abbreviations) and note its estimated percentage by volume[4]. Check the hazard boxes for "Irritant" and "Toxic".

  • Causality: Unlabeled or vaguely labeled containers ("Halogenated Waste" without constituent breakdown) violate RCRA regulations and pose severe risks to downstream waste handlers who must determine incineration parameters[1].

  • Validation Check: Ensure the container is tightly capped (unless actively adding waste) and placed in a secondary containment tray within a designated Satellite Accumulation Area (SAA).

Phase 4: Final Transfer and Destruction
  • Action: When the waste container reaches 3/4 capacity, submit a chemical waste pickup request to your Environmental Health and Safety (EH&S) department[4].

  • Causality: Overfilling containers risks thermal expansion ruptures. The waste will be transported to a licensed facility for high-temperature rotary kiln incineration, where caustic scrubbers will safely neutralize the resulting brominated exhaust[1].

  • Validation Check: Verify that the total accumulated hazardous waste in your laboratory does not exceed institutional or EPA limits (typically 55 gallons) prior to the scheduled EH&S pickup.

References

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Hazardous Waste Experts (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories - Campus Operations. Retrieved from[Link]

  • PubChem. 2-Butenedioic acid, 2,3-dibromo-, (2Z)-. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Waste Code - RCRAInfo. Retrieved from[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.